Phosphonomethyl iminodiacetic acid hydrate
Description
Significance and Interdisciplinary Relevance of PMIDA Hydrate (B1144303) Research
The significance of N-(Phosphonomethyl)iminodiacetic acid hydrate in scientific research is multifaceted, extending across several disciplines. Primarily, it is recognized as the principal precursor in the industrial production of glyphosate (B1671968), one of the most widely used broad-spectrum herbicides globally. frontiersin.orgresearchgate.netbiocompare.com The oxidative cleavage of PMIDA to form N-(phosphonomethyl)glycine (glyphosate) is a cornerstone of agrochemical synthesis. sigmaaldrich.com This pivotal role has driven a substantial body of research focused on optimizing the catalytic oxidation of PMIDA, exploring various catalysts and reaction conditions to enhance yield and selectivity. researchgate.netresearchgate.net
Beyond its role in herbicide synthesis, PMIDA hydrate is a highly versatile multidentate ligand in coordination chemistry. biocompare.comsigmaaldrich.com Its phosphonate (B1237965) and carboxylate groups can coordinate to a wide range of metal ions, leading to the formation of diverse and structurally complex metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials are at the forefront of materials science, with potential applications in catalysis, gas storage, and separation technologies. nih.gov The ability of PMIDA to form stable complexes with various metals also makes it a subject of interest in environmental science, particularly in studies related to metal ion sequestration and the environmental fate of phosphonates. nih.govresearchgate.net
The interdisciplinary relevance of PMIDA hydrate is further highlighted by its use in the surface modification of nanoparticles and in the development of novel materials with specific catalytic or biological properties. frontiersin.org Its structural relationship to aminophosphonates, a class of compounds with known biological activities, also opens avenues for its investigation in medicinal chemistry. frontiersin.orgmdpi.com
Historical Trajectories and Evolution of Scholarly Inquiry into PMIDA Hydrate
The scholarly inquiry into N-(Phosphonomethyl)iminodiacetic acid hydrate is intrinsically linked to the history of organophosphorus chemistry and the development of aminophosphonates. The fundamental reactions for forming carbon-phosphorus bonds, such as the Michaelis-Arbuzov and Kabachnik-Fields reactions, laid the groundwork for the synthesis of phosphonates, including PMIDA. researchgate.netnih.govmdpi.com Early research into aminophosphonic acids was often driven by their potential as chelating agents and their structural analogy to amino acids.
A significant turning point in the research trajectory of PMIDA came with the discovery of the herbicidal activity of glyphosate in the 1970s. wikipedia.org This discovery propelled PMIDA into the industrial spotlight as a key intermediate. Consequently, a large volume of academic and patent literature from this period and onward focuses on efficient synthetic routes to PMIDA and its subsequent conversion to glyphosate. google.com These studies explored various synthetic pathways, including the reaction of iminodiacetic acid with phosphorous acid and formaldehyde (B43269). google.com
In recent decades, the focus of PMIDA research has expanded considerably. While its role in glyphosate synthesis remains a key area of investigation, there has been a surge in studies exploring its coordination chemistry. nih.gov Researchers began to systematically investigate the use of PMIDA as a building block for creating novel inorganic-organic hybrid materials, leading to a wealth of literature on the synthesis and characterization of PMIDA-based metal-organic frameworks and coordination polymers with diverse topologies and properties. nih.gov
Contemporary Research Directions and Emerging Areas in PMIDA Hydrate Chemistry
Current research on N-(Phosphonomethyl)iminodiacetic acid hydrate is characterized by a diversification of its applications beyond its traditional role as a herbicide precursor. A major thrust of contemporary research lies in the field of materials science, specifically in the design and synthesis of functional metal-organic frameworks (MOFs). nih.gov Scientists are leveraging the versatile coordination capabilities of the PMIDA ligand to construct MOFs with tailored pore sizes, surface areas, and active sites for applications in heterogeneous catalysis, gas separation, and storage. nih.govresearchgate.net The catalytic activity of these PMIDA-based MOFs is being explored for various organic transformations. researchgate.net
In environmental science, research is focused on the environmental fate and behavior of PMIDA. Studies on its biodegradation by microorganisms are crucial for understanding its persistence in soil and water systems, particularly in areas of intensive agriculture. nih.gov Research has identified bacterial strains capable of degrading PMIDA, converting it to aminomethylphosphonic acid (AMPA). nih.gov Furthermore, the adsorption of PMIDA on different soil minerals and clays (B1170129) is being investigated to predict its mobility and potential for groundwater contamination. researchgate.netscilit.com There is also interest in using materials functionalized with PMIDA-like ligands for the removal of heavy metal ions from wastewater due to its strong chelating properties. jocpr.com
Another emerging area is the use of PMIDA in the development of advanced catalysts. The catalytic oxidation of PMIDA itself continues to be a subject of research, with a focus on developing more efficient and environmentally benign catalytic systems, including the use of nanocatalysts and novel oxidants. researchgate.netresearchgate.net The fundamental understanding of the coordination chemistry of PMIDA with various transition metals is also being expanded, which could lead to the discovery of new catalysts for a range of chemical reactions. nih.gov
Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H12NO8P |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
2-[carboxymethyl(phosphonomethyl)amino]acetic acid;hydrate |
InChI |
InChI=1S/C5H10NO7P.H2O/c7-4(8)1-6(2-5(9)10)3-14(11,12)13;/h1-3H2,(H,7,8)(H,9,10)(H2,11,12,13);1H2 |
InChI Key |
QTDRAPLUBFHWCT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N(CC(=O)O)CP(=O)(O)O.O |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for N Phosphonomethyl Iminodiacetic Acid Hydrate
Established Synthetic Routes to N-(Phosphonomethyl)iminodiacetic Acid Hydrate (B1144303)
The production of N-(Phosphonomethyl)iminodiacetic acid (PMIDA) hydrate is primarily achieved through well-established aqueous-phase chemical syntheses. These routes are designed to be robust and scalable for industrial application. PMIDA is a significant intermediate in the manufacturing of pesticides, medicines, and dyes.
Reaction Mechanisms Involving Iminodiacetic Acid, Phosphorous Acid, and Formaldehyde (B43269)
The most common method for synthesizing PMIDA is a variation of the Mannich reaction, which involves the phosphonomethylation of iminodiacetic acid (IDA). google.comrsc.org This process can be initiated using an alkali metal salt of iminodiacetic acid, such as the disodium (B8443419) salt (DSIDA). rsc.orggoogle.com
The general synthetic sequence proceeds as follows:
Acidification: The process often begins by reacting an alkali metal salt of iminodiacetic acid with a strong mineral acid in an aqueous solution. google.com For instance, disodium iminodiacetic acid (DSIDA) is reacted with hydrochloric acid to form the hydrochloride salt of IDA (IDA·HCl) and sodium chloride. google.com In many process configurations, the strong acid and the phosphorous acid are generated in situ through the hydrolysis of phosphorus trichloride (B1173362) (PCl₃). google.comgoogle.com
PCl₃ + 3H₂O → H₃PO₃ + 3HCl
Phosphonomethylation: The IDA hydrochloride is then reacted with phosphorous acid (H₃PO₃) and a formaldehyde source in an aqueous medium. google.comgoogle.com This step forms the N-(Phosphonomethyl)iminodiacetic acid. google.com The reaction is typically conducted at elevated temperatures, often at reflux, for a period ranging from 30 minutes to several hours to ensure complete conversion. google.comgoogle.com
Crystallization and Isolation: Upon completion of the reaction, the mixture is cooled, causing the PMIDA product to precipitate as a white crystalline solid. google.comatamanchemicals.com The solid product is then isolated using standard techniques like filtration or centrifugation. google.com
A key innovation in this process is the simultaneous infusion of the formaldehyde and phosphorous acid sources into the reaction mixture. google.com This approach allows for a simplified one-stage process that maintains low concentrations of the reactants, which in turn minimizes the formation of undesirable by-products and achieves high yields of PMIDA. google.comgoogle.com Yields as high as 93% have been reported using this method. google.com
| Reactant | Role in Synthesis | Common Source |
| Iminodiacetic Acid (IDA) | Primary amine source for phosphonomethylation | Disodium iminodiacetic acid (DSIDA), Iminodiacetonitrile rsc.orgwipo.int |
| Phosphorous Acid | Provides the phosphono- group | PCl₃ hydrolysis, Solid phosphorous acid google.comwipo.int |
| Formaldehyde | Carbon source for the methyl bridge | Formalin (aqueous solution) google.com |
| Strong Acid | Catalyst and pH control | HCl (often from PCl₃ hydrolysis) google.comgoogle.com |
Catalytic Oxidation Pathways for PMIDA Hydrate Production
While the primary synthesis of PMIDA is the Mannich-type reaction, catalytic oxidation processes are crucial in both upstream precursor synthesis and downstream conversions involving PMIDA.
One significant industrial route to PMIDA begins with diethanolamine (B148213) (DEA). rsc.org In this pathway, DEA is catalytically oxidized to disodium iminodiacetic acid (DSIDA) using a copper-based catalyst in a basic aqueous solution. rsc.org This DSIDA is then fed into the phosphonomethylation reaction described previously to produce PMIDA. rsc.org
Furthermore, PMIDA itself can be a substrate for catalytic oxidation. The oxidation of PMIDA is the key step in producing N-(phosphonomethyl)glycine (glyphosate), a widely used herbicide. atamanchemicals.combiocompare.comchemicalbook.com This oxidation can be driven by molecular oxygen in the presence of metal salt catalysts. atamanchemicals.combiocompare.com Additionally, PMIDA can be oxidized with hydrogen peroxide in the presence of specialized catalysts, such as tungsten oxo- and peroxo-complexes, to selectively form N-phosphonomethyl iminodiacetic acid N-oxide. researchgate.netresearchgate.net This reaction can achieve a substrate conversion of 99% and a selectivity of 97% for the N-oxide product under optimized conditions. researchgate.net
| Catalyst System | Reaction | Purpose | Reference |
| Copper-based catalyst | Oxidation of Diethanolamine (DEA) to DSIDA | Upstream synthesis of PMIDA precursor | rsc.org |
| Metal salts | Oxidation of PMIDA to Glyphosate (B1671968) | Downstream conversion of PMIDA | atamanchemicals.combiocompare.com |
| Tungsten peroxo-polyoxo complexes | Oxidation of PMIDA to PMIDA N-oxide | Synthesis of PMIDA derivative | researchgate.net |
| Platinum/Iron on modified carbon | Oxidation of PMIDA to Glyphosate | Downstream conversion of PMIDA | chemicalbook.com |
Process Intensification and Optimization Strategies
Efforts to improve the synthesis of PMIDA hydrate focus on increasing efficiency, reducing environmental impact, and enhancing product quality through process intensification and optimization.
Energy and Effluent Minimization in PMIDA Hydrate Synthesis
The industrial production of PMIDA can generate significant amounts of highly concentrated organic wastewater, which is challenging to treat. jocpr.com Consequently, developing energy- and effluent-saving processes is a major focus. google.comwipo.int
One patented approach involves a multi-step process designed for resource efficiency:
An alkali metal salt of iminodiacetic acid is reacted with phosphorous acid and a strong mineral acid to create an intermediate, iminodiacetic phosphite (B83602), along with the alkali metal salt of the strong acid. google.com
The alkali metal salt is precipitated by cooling and removed by filtration. google.com This removal is crucial to prevent co-precipitation with the final product. google.com
The remaining solution containing the iminodiacetic phosphite is then reacted with formaldehyde to form PMIDA. google.com
After the PMIDA product is recovered, the remaining solution (filtrate) can be recycled back into the process, significantly reducing waste effluent and conserving raw materials. google.comwipo.intwipo.int
This recycling of the mother liquor minimizes the discharge of wastewater and represents a substantial improvement in the process's environmental and economic profile. google.comwipo.int
Development of Continuous Flow Reactor Systems for PMIDA Hydrate Production
Continuous flow manufacturing offers numerous advantages over traditional batch processing, including enhanced control over reaction parameters, improved heat and mass transfer, higher yields, better safety, and shorter reaction times. ajinomoto.comnih.gov These benefits are being applied to the synthesis of PMIDA.
A continuous process for preparing PMIDA has been developed, which involves several integrated steps in a flow system. google.com Such systems may employ various types of reactors, including Continuous Stirred-Tank Reactors (CSTRs), which are suitable for slower or heterogeneous reactions, and tubular or capillary reactors for faster processes. ajinomoto.comnih.gov The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, which is critical for managing exothermic reactions and improving selectivity. nih.gov For reactions that produce solid precipitates like PMIDA, specialized equipment such as agitated cell reactors can be used to handle the resulting slurries in a continuous manner. durham.ac.uk The implementation of continuous flow technology represents a significant step towards more efficient, safer, and sustainable production of PMIDA hydrate. ajinomoto.com
Formation and Mitigation of By-products in N-(Phosphonomethyl)iminodiacetic Acid Hydrate Synthesis
The formation of by-products during PMIDA synthesis can reduce yield and contaminate the final product. A primary by-product is hydroxymethylphosphonic acid (HMPA), which results from the direct reaction between phosphorous acid and formaldehyde. google.com Another common impurity is N-methyliminodiacetic acid (NMIDA). google.com
Strategies to mitigate the formation of these by-products center on controlling the concentration of reactants in the reaction mixture. google.com
Infusion of Reactants: Instead of adding all reactants at the beginning, a controlled, simultaneous infusion of the phosphorous acid and formaldehyde sources into the reaction vessel is employed. google.comgoogle.com This technique maintains a low concentration of free phosphorous acid throughout the reaction, thereby suppressing the side reaction that forms HMPA. google.com
Control of Acidity: The amount of free hydrochloric acid (HCl) in the reaction mixture can also influence by-product formation. Increasing the concentration of the strong acid reactant has been shown to diminish the relative production of HMPA. google.com
| By-product | Formation Pathway | Mitigation Strategy |
| Hydroxymethylphosphonic acid (HMPA) | Reaction of phosphorous acid with formaldehyde | Maintain low concentration of phosphorous acid via infusion; Increase concentration of strong acid (HCl) google.com |
| N-methyliminodiacetic acid (NMIDA) | Unspecified side reaction | Maintain low concentration of phosphorous acid via infusion google.com |
Understanding N-methyliminodiacetic Acid Formation
N-methyliminodiacetic acid (MIDA), a related but distinct compound from the primary glyphosate precursor PMIDA, is synthesized through the N-methylation of iminodiacetic acid (IDA). A prominent and cost-effective method for this transformation is the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde and formic acid to methylate the secondary amine of the IDA molecule.
The process can be performed on a large scale. In a typical laboratory synthesis, iminodiacetic acid is mixed with formalin (an aqueous solution of formaldehyde) to form an initial suspension. The mixture is heated to reflux, at which point formic acid is added incrementally. During the addition of formic acid, the reaction mixture typically clarifies. After a period of reflux, the solution is cooled, and the N-methyliminodiacetic acid product is precipitated by the addition of an antisolvent like ethanol. This procedure is valued for its use of inexpensive and readily available commodity chemicals. iastate.edu The low cost is significantly aided by the fact that iminodiacetic acid is a high-volume industrial chemical. iastate.edu
Table 1: Example Reagents for N-methyliminodiacetic Acid Synthesis via Eschweiler-Clarke Reaction Note: The following data is based on a representative laboratory-scale synthesis and can be scaled. The table is interactive.
| Reagent | Role | Example Molar Equivalent |
|---|---|---|
| Iminodiacetic acid (1) | Starting Material | 1.00 |
| Formalin (37% in H₂O) | Methylating Agent (Carbon Source) | 1.50 |
| Formic Acid | Reducing Agent | 2.00 |
| Ethanol | Antisolvent for Precipitation | N/A |
Characterization of N-methylglyphosate By-product Pathways
In the industrial production of glyphosate, for which PMIDA is a primary intermediate, several synthesis routes are employed, each with a unique impurity profile. The two predominant commercial methods start with either iminodiacetic acid (the "IDA route") or glycine (B1666218) (the "glycine route"). wikipedia.orgrsc.org The formation of the specific by-product N-methylglyphosate is primarily associated with pathways originating from glycine.
The IDA route involves the reaction of an iminodiacetic acid salt with a formaldehyde source and phosphorous acid (or a precursor like phosphorus trichloride) to form PMIDA. rsc.orggoogle.com This intermediate is subsequently oxidized to yield glyphosate. rsc.org
The glycine route, in contrast, can proceed via several mechanisms. One such pathway involves the condensation of glycine with formaldehyde in the presence of a base to produce N-methyl glycine. google.com This N-methylated intermediate is then reacted with phosphorous acid to form N-methylglyphosate directly. google.com Therefore, any process conditions within the glycine-based synthesis that favor the N-methylation of the glycine starting material can lead to the formation of N-methylglyphosate as a significant by-product. Another described method involves reacting N-methylglycine directly with formylphosphonic acid to produce N-methylglyphosate. google.com This indicates that if N-methylglycine is present as an impurity in the glycine feedstock, it can be converted to the N-methylglyphosate by-product under standard process conditions.
Table 2: N-methylglyphosate By-product Formation Pathway This table outlines a key pathway for the formation of the specified by-product. The table is interactive.
| Step | Description | Precursors | Resulting Product/By-product |
|---|---|---|---|
| 1 (Side Reaction) | N-methylation of the primary starting material in the glycine synthesis route. | Glycine, Formaldehyde | N-methylglycine |
| 2 | Reaction of the methylated precursor under glyphosate synthesis conditions. | N-methylglycine, Phosphorous Acid | N-methylglyphosate |
Control of Formaldehyde and Formic Acid Generation
The control of formaldehyde and formic acid is critical in the synthesis of phosphonomethyl iminodiacetic acid and its derivatives. These compounds are typically reactants rather than generated by-products, and their precise management is essential for optimizing reaction yield and minimizing impurity formation.
In the synthesis of PMIDA via the IDA route, formaldehyde is a key reactant in the phosphonomethylation step, a type of Mannich reaction. rsc.org The process involves reacting an alkali metal salt of iminodiacetic acid, phosphorous acid, and formaldehyde. rsc.orgjustia.com The stoichiometric control of formaldehyde is crucial. The use of excess formaldehyde can lead to the formation of unwanted by-products and can result in its presence in the final product. justia.com Notably, formaldehyde is recognized as a toxicologically relevant impurity in technical-grade glyphosate, and its concentration is strictly limited by specifications, with one standard capping it at a maximum of 1.3 g/kg. wikipedia.org
A green synthesis technology for PMIDA emphasizes the importance of regulating the molar ratio between the iminodiacetic acid salt, phosphorous acid, and formaldehyde. google.com This control aims to maximize the yield with respect to formaldehyde, which not only improves process efficiency but also mitigates the environmental impact associated with unreacted excess formaldehyde. google.com The high reactivity of formaldehyde means that poor control can readily lead to the formation of various side products. Furthermore, in aqueous solutions, formaldehyde can undergo the Cannizzaro reaction, disproportionating into formic acid and methanol, especially in the presence of heat or catalytic impurities, which can alter the acidity and reaction environment. Therefore, careful management of formaldehyde addition, reaction temperature, and reactant ratios is a key aspect of process engineering to ensure high purity and yield of N-(Phosphonomethyl)iminodiacetic acid hydrate.
Coordination Chemistry and Supramolecular Assembly of N Phosphonomethyl Iminodiacetic Acid Hydrate
N-(Phosphonomethyl)iminodiacetic Acid Hydrate (B1144303) as a Versatile Multidentate Ligand
N-(Phosphonomethyl)iminodiacetic acid hydrate serves as a precursor to the multidentate organic ligand, N-(phosphonomethyl)iminodiacetate (pmida4-). atamanchemicals.comsigmaaldrich.com The presence of one phosphonic acid group and two carboxylic acid groups, along with a tertiary amine, provides multiple potential coordination sites. nih.gov This allows the pmida4- ligand to bind to metal ions in various ways, acting as a chelating agent and forming stable ring structures. ua.pt The denticity of the ligand, or the number of donor groups that bind to the central metal atom, can vary depending on the reaction conditions and the nature of the metal ion involved. This versatility makes it a valuable component in the construction of complex three-dimensional inorganic-organic hybrid compounds. atamanchemicals.comsigmaaldrich.com The ability of the pmida4- ligand to form multiple chelate rings with metal cations contributes to the stability and structural diversity of the resulting coordination compounds. ua.pt
Synthesis and Structural Elucidation of Metal-PMIDA Hydrate Complexes and Coordination Polymers
The synthesis and characterization of metal-PMIDA hydrate complexes are crucial for understanding their structure-property relationships. Various synthetic strategies and analytical techniques are employed to create and analyze these materials.
Hydrothermal Synthesis Approaches for Hybrid Materials
Hydrothermal synthesis is a widely utilized method for the preparation of metal-PMIDA hydrate complexes and other hybrid materials. ua.ptresearchgate.net This technique involves carrying out the synthesis in aqueous solution at elevated temperatures and pressures. The use of water as a solvent under these conditions can influence the hydrolysis and condensation reactions, leading to the formation of crystalline products with unique structures. mdpi.com The properties of water, such as its density and dielectric constant, can be tuned by adjusting the temperature and pressure, which in turn affects the solubility of reactants and the nucleation and growth of crystals. mdpi.com
For instance, two new hybrid complexes of N-(phosphonomethyl)iminodiacetate with Co2+ and Ni2+ have been synthesized using hydrothermal methods. ua.pt Similarly, lanthanide-based PMIDA complexes, such as those involving Lanthanum (La) and Ytterbium (Yb), have also been prepared hydrothermally. researchgate.net This method is advantageous for producing high-quality single crystals suitable for detailed structural analysis. sc.edu The reaction temperature is a critical parameter that can significantly influence the yield and crystallinity of the resulting metal-organic frameworks (MOFs). acs.org
Advanced Structural Characterization of Metal-PMIDA Hydrate Complexes
A comprehensive understanding of the structure of metal-PMIDA hydrate complexes requires the use of various advanced characterization techniques.
For example, SCXRD analysis of Co2+ and Ni2+ complexes with pmida4- revealed the formation of discrete binuclear anionic units where a pyrazine (B50134) ligand bridges two metal cations. ua.pt In lanthanide complexes, SCXRD showed that the metal ions are encapsulated by the pmida4- anion, forming multiple five-membered chelate rings. researchgate.net The data obtained from SCXRD is fundamental for establishing structure-property relationships in these materials. mdpi.com
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for probing the coordination environment of the PMIDA ligand. By analyzing the vibrational frequencies of the functional groups in the free ligand and comparing them to those in the metal complexes, one can deduce how the ligand binds to the metal center. rsc.org Characteristic absorption bands in the IR spectra of PMIDA and its metal complexes can be assigned to the stretching and bending vibrations of the C-N, C=O (carboxylate), and P-O (phosphonate) groups. researchgate.net
Shifts in the positions of these bands upon coordination provide direct evidence of the involvement of these functional groups in bonding to the metal ion. For example, the interaction of Fe(III) with iminodiacetic acid (a related ligand) has been characterized using FTIR, confirming the formation of the complex. informahealthcare.com This technique is often used in conjunction with SCXRD to provide a more complete picture of the coordination modes. ua.pt
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule or complex and is used to characterize the electronic structure of metal-PMIDA hydrate complexes. scirp.org The absorption of UV or visible light by a metal complex can be attributed to d-d transitions of the metal ion or to charge transfer transitions between the metal and the ligand. The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the coordination environment and geometry of the metal center. nih.govmdpi.com
For instance, the UV-Vis spectra of Fe(III)-iminodiacetic acid complexes have been used to study their stability and photoreactivity. informahealthcare.com By comparing the spectra of the free ligand and the metal complex, researchers can identify new absorption bands that arise from the metal-ligand interaction. nih.gov This technique is valuable for confirming complex formation and for studying the influence of factors like pH on the complex's stability and structure in solution. informahealthcare.com
Complexation Behavior with Transition Metal Ions (e.g., Zn(II), Mn(II), V(IV))
The fully deprotonated PMIDA⁴⁻ anion is a polydentate ligand that demonstrates flexible coordination behavior with transition metal ions, forming complexes with varied nuclearity and dimensionality.
With Zinc(II) , PMIDA forms layered hybrid compounds. In the complex [Zn₂(PMIDA)(CH₃CO₂H)]·2H₂O, a hybrid layer of zinc phosphonate (B1237965) and zinc carboxylate is observed. nih.gov One zinc atom is tetrahedrally coordinated by four oxygen atoms from two phosphonate and two carboxylate groups. The second zinc atom is five-coordinated, bound to three oxygen atoms and a nitrogen atom from a chelating PMIDA ligand, along with an oxygen from an acetic acid molecule. These two types of zinc centers are interconnected by bridging carboxylate and phosphonate groups, resulting in a layered structure. nih.govacs.org
The complexation with Manganese(II) can result in discrete polynuclear complexes. For instance, a trinuclear complex, {Na[Mn₃(pmida)₃(H₂O)₃]}ClO₄, has been synthesized. rsc.org In this structure, three six-coordinate Mn(II) ions are linked by three syn-anti bridging carboxylate groups from the PMIDA ligands, forming a closed twelve-membered ring. rsc.org
Complexes involving Vanadium(IV) often feature the [V₂O₂(pmida)₂]⁴⁻ anionic unit. These units can be linked by other transition metal centers to construct multi-dimensional frameworks that may exhibit channel systems. researchgate.net
The coordination of PMIDA with transition metals like Co(II) and Ni(II) has also been studied, revealing binuclear anionic units such as [M₂(Hpmida)₂(pyr)(H₂O)₂]²⁻ (where M = Co²⁺ or Ni²⁺ and pyr = pyrazine). In these structures, a pyrazine ligand bridges two metal cations that are each chelated by Hpmida³⁻ ligands. ua.pt
Table 1: Selected Transition Metal Complexes of PMIDA
Metal Ion Complex Formula Key Structural Features Reference Zn(II) [Zn₂(PMIDA)(CH₃CO₂H)]·2H₂O Layered structure with tetrahedrally and 5-coordinated Zn atoms. nih.govacs.org Mn(II) {Na[Mn₃(pmida)₃(H₂O)₃]}ClO₄ Discrete trinuclear unit with a closed 12-membered ring. rsc.org V(IV) Frameworks containing [V₂O₂(PMIDA)₂]⁴⁻ units Multi-dimensional frameworks with potential channel systems. researchgate.net Co(II) [Co₂(PMIDA)(H₂O)₅]·H₂O Double layers of Co(II) carboxylate linked by Co(II) phosphonate layers. nih.govacs.org
Complexation Behavior with Lanthanide(III) Ions (e.g., La(III), Yb(III), Sm(III), Gd(III))
The interaction of PMIDA with lanthanide(III) ions results in complexes with high coordination numbers and diverse structural motifs, influenced by the size of the lanthanide cation. nih.gov Hydrothermal synthesis has been a key method for obtaining these complexes.
For Lanthanum(III) , the complex (NH₄)La(PMIDA)(H₂O)·H₂O has been synthesized. In this structure, the La(III) ion is trapped by three five-membered chelate rings formed by the PMIDA anion. nih.govfrontiersin.org The La(III) center exhibits a tricapped trigonal prismatic LaO₈N geometry. The La(PMIDA)(H₂O) units are linked by phosphonate oxygen atoms to form chains, which are then connected into a 2D layered structure. nih.govfrontiersin.org
With the smaller Ytterbium(III) ion, the complex (NH₄)Yb(PMIDA) is formed. Here, the Yb(III) ion is also chelated by the PMIDA anion but adopts a monocapped trigonal prismatic YbO₆N geometry. nih.govfrontiersin.org The Yb(PMIDA) units are connected by alternating bridging carboxylate and phosphonate groups to form corrugated chains. These chains are further bridged by the third phosphonate oxygen to build a two-dimensional layered network. nih.govfrontiersin.org The change in coordination number from 9 for La(III) to 7 for Yb(III) highlights the significant role of the cation's ionic radius in determining the final structure. nih.gov
Studies on other lanthanides such as Samarium(III) and Gadolinium(III) show similar complexation behavior, forming stable complexes where the multidentate nature of the PMIDA ligand facilitates the creation of robust frameworks. researchgate.net
Table 2: Coordination Details of Lanthanide(III)-PMIDA Complexes
Lanthanide Ion Complex Formula Coordination Geometry Coordination Number Structural Dimensionality Reference La(III) (NH₄)La(PMIDA)(H₂O)·H₂O Tricapped trigonal prismatic (LaO₈N) 9 2D Layer nih.govfrontiersin.org Yb(III) (NH₄)Yb(PMIDA) Monocapped trigonal prismatic (YbO₆N) 7 2D Layer nih.govfrontiersin.org
Investigations into the Magnetic Properties of PMIDA Hydrate-Based Hybrid Complexes
The magnetic properties of PMIDA-based complexes are of significant interest, particularly when paramagnetic metal ions are incorporated. These properties arise from the electronic structure of the metal centers and the nature of the bridging ligands that mediate magnetic exchange interactions.
For instance, magnetic susceptibility studies of a high-spin octahedral Ni(II) complex with PMIDA are consistent with the structure determined by X-ray crystallography. researchgate.net In Co(II) and Ni(II) complexes containing binuclear [M₂(Hpmida)₂(pyr)(H₂O)₂]²⁻ units, the magnetic properties have been reported, influenced by the bridging pyrazine ligand. ua.pt
In trinuclear complexes like {Na[Mn₃(pmida)₃(H₂O)₃]}ClO₄ and its cobalt equivalent, magnetic investigations have revealed dominant antiferromagnetic exchange interactions between the metal centers. rsc.org These interactions are mediated by the syn-anti bridging carboxylate groups of the PMIDA ligands. The negative Weiss constants obtained from fitting magnetic data confirm the presence of these antiferromagnetic couplings. rsc.org
Similarly, the magnetic behavior of hybrid complexes containing [V₂O₂(pmida)₂]⁴⁻ anionic units is influenced not only by the V⁴⁺ centers but also by the transition metal ions that link these dimeric units together. researchgate.net The study of lanthanide(II) complexes has also provided insights into how ligand field effects and electronic structure influence magnetic properties, which is relevant for designing single-molecule magnets (SMMs). rsc.org
Computational and Theoretical Studies of N-(Phosphonomethyl)iminodiacetic Acid Hydrate Coordination
Computational methods provide deep insights into the electronic structure, bonding, and energetics of PMIDA complexes, complementing experimental findings.
Application of Density Functional Theory (DFT) in Complex Analysis
Density Functional Theory (DFT) is a powerful tool for investigating the geometric and electronic properties of PMIDA complexes. DFT calculations are used to optimize the geometry of these complexes, and the results often show excellent agreement with experimental data from X-ray crystallography. nih.gov
DFT can be employed to analyze:
Bonding and Intermolecular Interactions : By performing calculations on the supramolecular assembly, DFT helps in understanding intermolecular interactions and short contacts. nih.gov This is often combined with Hirshfeld surface analysis to visualize these interactions.
Electronic Structure : DFT is used to calculate properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic behavior and reactivity of the complexes.
Vibrational Frequencies : Theoretical vibrational spectra can be calculated and compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes, such as the characteristic P-O and C=O stretching frequencies, confirming the coordination of these groups to the metal center. researchgate.net
Reaction Mechanisms : DFT-based molecular dynamics (DFT-MD) simulations can be used to study the dynamic behavior of complexes in solution, including bond formation and breaking, providing a realistic investigation of the host-guest system at room temperature. nih.gov
Møller-Plesset Perturbation Theory for Electronic Structure and Energetics
Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method used to add electron correlation effects, providing a more accurate description of the electronic structure and energetics of molecular systems. wikipedia.org Second-order Møller-Plesset theory (MP2) is the most common level of theory used. smu.edunih.gov
While DFT is more commonly applied to larger coordination complexes, MP2 is valuable for:
Accurate Energy Calculations : MP theory, particularly at the second (MP2) or third (MP3) order, is used to obtain more precise calculations of interaction energies and reaction energetics than standard DFT functionals, especially for systems where electron correlation is critical. wikipedia.org
Noncovalent Interactions : MP2 is widely used for studying noncovalent interactions, although it can have limitations in accurately modeling certain types, like van der Waals interactions in π-stacked systems. nih.gov Recent advancements have focused on improving MP2's accuracy for these interactions by combining it with machine learning or dispersion corrections. nih.govnih.gov
Benchmarking : High-level MP calculations can serve as a benchmark for calibrating more computationally efficient methods like DFT.
The development of MP theory has seen significant progress, evolving from methods for small molecules to approaches capable of handling systems with thousands of atoms, making it increasingly relevant for complex coordination compounds. smu.edu
Theoretical Models of Hydration and Metal-Ligand Complexation Energetics
Theoretical models are crucial for understanding the thermodynamics and kinetics of complex formation in solution, including the significant roles of hydration and solvent effects.
Modeling Hydration : Both implicit and explicit solvent models are used to simulate the aqueous environment. Implicit models represent the solvent as a continuous medium, while explicit models include individual water molecules. DFT-based molecular dynamics simulations with explicit water molecules can reveal detailed information about the hydration shell and the influence of water on the complex's structure and stability. nih.gov For example, simulations can show how strong hydrogen bonding between water and the ligand can influence the ligand's binding mode to a metal cluster. nih.gov
Complexation Energetics : Theoretical calculations can determine the binding energies between the PMIDA ligand and various metal ions. These calculations help to rationalize the stability of different coordination modes and predict the most favorable structures. By calculating the energies of reactants, products, and transition states, computational models can elucidate the mechanisms of complex formation and dissociation.
Protonation States : The protonation constants of PMIDA and its metal complexes can be determined using theoretical methods and compared with experimental results from techniques like NMR spectroscopy. researchgate.net These calculations are vital for understanding the pH-dependent behavior of these systems in aqueous solutions.
Conformational Analysis of Lanthanide-PMIDA Hydrate Complexes
The conformational analysis of lanthanide complexes with N-(phosphonomethyl)iminodiacetic acid (PMIDA) reveals intricate coordination patterns and the formation of extended supramolecular structures. The flexible nature of the PMIDA ligand, possessing both carboxylate and phosphonate moieties, allows for diverse coordination modes and the stabilization of distinct geometries around the lanthanide metal centers.
In these structures, the PMIDA anion acts as a powerful chelating agent, enveloping the metal ions through the formation of three stable five-membered chelate rings. nih.gov This chelation is a dominant feature of the conformational landscape of these complexes.
The coordination geometry adopted by the lanthanide ion is directly influenced by its ionic radius. In the case of the larger lanthanum ion in (NH₄)La(PMIDA)(H₂O)·H₂O, a nine-coordinate environment is observed. nih.gov This geometry can be described as a tricapped trigonal prismatic LaO₈N arrangement. nih.gov Conversely, the smaller ytterbium ion in (NH₄)Yb(PMIDA) adopts a seven-coordinate geometry, specifically a monocapped trigonal prismatic YbO₆N arrangement. nih.gov This distinct difference in coordination number underscores the role of lanthanide contraction in dictating the conformational preferences of these complexes.
The supramolecular assembly of these complexes into higher-order structures is facilitated by the bridging capabilities of the phosphonate and carboxylate groups of the PMIDA ligand. In the lanthanum complex, the La(PMIDA)(H₂O) units are interconnected by phosphonate oxygen atoms to form one-dimensional chains. These chains are further linked by another bridging phosphonate oxygen to create a two-dimensional layered structure characterized by alternating 4- and 8-membered apertures. nih.gov
In the ytterbium analogue, the Yb(PMIDA) units are linked by alternating bridging carboxylate and phosphonate groups, resulting in corrugated one-dimensional chains. nih.gov A third phosphonate oxygen then bridges these chains to construct a two-dimensional layered network containing 4- and 6-membered apertures. nih.gov The presence of ammonium (B1175870) ions in the crystal lattice serves to balance the charge and further stabilizes these extended structures through hydrogen bonding interactions. nih.gov
The conformational flexibility of the PMIDA ligand, coupled with the variable coordination preferences of the lanthanide series, gives rise to a rich and diverse structural chemistry. The interplay of chelation, ionic radius, and intermolecular bridging interactions are key determinants of the final solid-state conformation of lanthanide-PMIDA hydrate complexes.
Data Tables
Table 1: Coordination Geometries of Lanthanide-PMIDA Hydrate Complexes
| Complex | Lanthanide Ion | Coordination Number | Coordination Geometry |
| (NH₄)La(PMIDA)(H₂O)·H₂O | La³⁺ | 9 | Tricapped Trigonal Prismatic (LaO₈N) nih.gov |
| (NH₄)Yb(PMIDA) | Yb³⁺ | 7 | Monocapped Trigonal Prismatic (YbO₆N) nih.gov |
Table 2: Supramolecular Assembly Features
| Complex | Bridging Groups | Resulting Structure | Aperture Sizes |
| (NH₄)La(PMIDA)(H₂O)·H₂O | Phosphonate Oxygen Atoms | 2D Layered Structure nih.gov | 4- and 8-membered nih.gov |
| (NH₄)Yb(PMIDA) | Carboxylate and Phosphonate Groups | 2D Layered Structure nih.gov | 4- and 6-membered nih.gov |
Catalysis and Reaction Engineering Involving N Phosphonomethyl Iminodiacetic Acid Hydrate
Catalytic Oxidation of PMIDA Hydrate (B1144303) in Chemical Synthesis
The primary route for converting PMIDA hydrate to glyphosate (B1671968) is through catalytic oxidation. This process selectively cleaves one of the carboxymethyl groups from the PMIDA molecule. The reaction is typically carried out in an aqueous medium where an oxygen source, such as air or pure oxygen, is sparged through a reactor containing the PMIDA solution and a catalyst. environmentalgenome.org The reaction is exothermic, necessitating careful temperature control via heat exchangers. environmentalgenome.org
The conversion of PMIDA to glyphosate is an oxidative decarboxylation reaction. researchgate.net The fundamental chemical transformation is the oxidation of one of the N-carboxymethyl groups of PMIDA. researchgate.net
The primary reaction is as follows: C₅H₁₀O₆NP (PMIDA) + ½ O₂ → C₃H₈NO₅P (Glyphosate) + CO₂ + H₂CO (Formaldehyde) environmentalgenome.org
A key challenge in this synthesis is managing the formation of by-products. The formaldehyde (B43269) generated can be further oxidized to formic acid. environmentalgenome.org More critically, over-oxidation of the desired glyphosate product can occur, leading to the formation of aminomethylphosphonic acid (AMPA). environmentalgenome.org The reaction pathway can also proceed through an N-oxide intermediate, especially when using hydrogen peroxide as the oxidant in the presence of certain catalysts like tungsten complexes. researchgate.net Under typical commercial conditions, the rate constant for the oxidation of glyphosate to by-products is significantly lower than that of PMIDA's conversion, which allows for high selectivity. environmentalgenome.org Microwave-assisted catalytic oxidation has been explored to improve the process, as it can enhance the oxidation of by-products like formaldehyde and formic acid to carbon dioxide and water, thereby increasing glyphosate purity. google.com
Activated carbon is a widely used support material for catalysts in the oxidation of PMIDA due to its high catalytic activity and cost-effectiveness. researchgate.net These catalysts can be used as particulate carbon or as a support for metals. google.com The performance of carbon-supported catalysts is highly dependent on the functional groups present on the carbon surface. researchgate.net
Key design and performance aspects include:
Surface Chemistry: The presence of nitrogen-containing functional groups on the carbon surface has been shown to significantly enhance the rate of PMIDA oxidation. researchgate.net These groups can be introduced by using specific carbon precursors or by treating the activated carbon with ammonia (B1221849) at high temperatures (e.g., 900°C). researchgate.net
Metal Impregnation: Activated carbon is an excellent support for finely dispersing noble metal particles, which is crucial for maximizing catalytic activity and for the economic use of precious metals. researchgate.net Catalysts such as Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are prepared by modifying the activated carbon surface with solutions of palladium chloride and chloroplatinic acid, respectively. researchgate.net
Performance: In comparative studies, Pd/C catalysts have demonstrated higher activity than Pt/C catalysts for this specific oxidation. researchgate.net The use of microwave technology in conjunction with activated carbon catalysts has been reported to achieve glyphosate yields of up to 95% and purity as high as 98%, by shortening reaction times and reducing by-product formation. google.com However, carbon supports without noble metals can be prone to deactivation. google.com
Noble metals, particularly platinum and palladium, are highly effective catalysts for the oxidation of PMIDA. researchgate.netasianpubs.org They are typically deposited on a support material, most commonly activated carbon, to ensure fine dispersion and stability. environmentalgenome.orgresearchgate.net
The role of these catalysts and their interaction with the support is multifaceted:
Enhanced Activity: Noble metal sites are highly effective at facilitating electron transfer, which is a key step in the oxidation of both PMIDA and the C₁ by-products, formaldehyde and formic acid. google.comgoogle.com This leads to significantly enhanced reaction rates compared to uncatalyzed or carbon-only catalyzed reactions. google.com
By-product Oxidation: A significant advantage of using noble metal catalysts is their ability to effectively catalyze the further oxidation of formaldehyde and formic acid, which are undesirable by-products of the main reaction. google.comgoogle.com
Support Interaction and Stability: The interaction between the noble metal and the carbon support is critical for catalyst stability. A strong interaction prevents the leaching of the costly noble metal from the support into the reaction medium, which is essential for the catalyst's longevity and economic viability, especially in continuous processes. google.comgoogle.com Promoters, such as other noble metals like ruthenium and palladium on a platinum catalyst, can be added to increase catalyst selectivity, activity, and stability, while also reducing metal leaching. google.com
The table below shows a comparison of Pd/C and Pt/C catalysts in the oxidation of PMIDA.
Table 1: Comparison of Carbon-Supported Noble Metal Catalysts This table is generated based on qualitative statements from the source material.
| Catalyst | Relative Activity | Key Characteristics | Source |
|---|---|---|---|
| Pd/C | More Active | Prepared by modifying activated carbon with palladium chloride solution. | researchgate.net |
| Pt/C | Less Active | Prepared by modifying activated carbon with chloroplatinic acid solution. | researchgate.net |
To mitigate the high cost associated with noble metal catalysts, significant research has been directed towards developing catalysts based on more abundant transition metals. asianpubs.orggoogle.com These catalysts are designed to effectively oxidize PMIDA to glyphosate and, in some cases, also oxidize the reaction by-products. google.com
Notable developments include:
Manganese Catalysts: Manganese salts have been identified as active and soluble catalysts for the molecular oxygen oxidation of PMIDA. asianpubs.org In one study, a manganese salt catalyst achieved a total glyphosate yield of 87.63% under optimized conditions of 80°C and 0.4 MPa pressure. asianpubs.org
Cobalt-Containing Catalysts: Catalysts comprising a carbon support with a transition metal composition that includes a transition metal (like cobalt) and nitrogen have been developed. google.com These have shown effectiveness in catalyzing the oxidation of PMIDA and have demonstrated resistance to metal leaching even at high PMIDA conversion rates. google.com
Tungsten and Molybdenum Catalysts: Tungsten and molybdenum compounds are also used, particularly in processes involving hydrogen peroxide as the oxidant. researchgate.net Catalysts prepared from ammonium (B1175870) molybdate (B1676688) and ammonium tungstate (B81510) on active carbon have been explored. google.com
The table below presents results from a study on various transition metal salt catalysts for PMIDA oxidation. asianpubs.org
Table 2: Effect of Different Transition Metal Salt Catalysts on Glyphosate Yield Data extracted from a study investigating the catalytic oxidation of PMIDA. Reaction Conditions: 10 g PMIDA, 400 mL water, 0.04 mmol catalyst, 80°C, 90 min, 0.4 MPa.
| Catalyst | Solid Yield (%) | Solid Glyphosate Content (%) | Total Yield (%) | Source |
|---|---|---|---|---|
| MnSO₄·H₂O | 73.34 | 75.04 | 87.63 | asianpubs.org |
| MnCl₂·4H₂O | 68.34 | 72.31 | 82.35 | asianpubs.org |
| Mn(Ac)₂·4H₂O | 65.23 | 68.32 | 78.93 | asianpubs.org |
| FeSO₄·7H₂O | 58.62 | 65.34 | 72.31 | asianpubs.org |
| CoCl₂·6H₂O | 61.23 | 66.31 | 75.42 | asianpubs.org |
| NiCl₂·6H₂O | 45.21 | 58.64 | 63.21 | asianpubs.org |
| CuSO₄·5H₂O | 48.65 | 60.21 | 65.32 | asianpubs.org |
| ZnSO₄·7H₂O | 40.21 | 55.43 | 58.63 | asianpubs.org |
| Activated Carbon | 35.61 | 52.34 | 51.23 | asianpubs.org |
Kinetic and Selectivity Studies in PMIDA Hydrate Oxidation
Understanding the reaction kinetics and selectivity is crucial for optimizing the industrial production of glyphosate from PMIDA hydrate. These studies aim to define the factors that influence the reaction rate and the preferential formation of the desired product over by-products.
Kinetic studies of PMIDA hydrate oxidation focus on how reaction parameters like temperature, pressure, and catalyst concentration affect the conversion rate. asianpubs.org The reaction is a gas-liquid reaction, making pressure a particularly important variable. asianpubs.org
Research findings indicate:
Effect of Temperature: The yield of glyphosate generally increases with temperature up to an optimal point. For a manganese salt catalyst system, the maximum yield was achieved at 80°C. asianpubs.org Further increasing the temperature (e.g., to 90-100°C) can lead to a decrease in yield due to the increased rate of side reactions and by-product formation. asianpubs.org
Effect of Pressure: In the same manganese-catalyzed system, the glyphosate yield increased with rising oxygen pressure, reaching a maximum at 0.4 MPa. asianpubs.org Pressures beyond this optimum led to a significant decrease in yield, suggesting that the rates of side reactions are highly sensitive to oxygen concentration. asianpubs.org
Selectivity: High selectivity towards glyphosate is achieved by controlling reaction conditions. A key kinetic factor is that the desired oxidation of PMIDA proceeds much faster than the over-oxidation of glyphosate. environmentalgenome.org Under commercial conditions, the rate constant for the reaction of glyphosate with oxygen is less than 0.017 relative to the rate constant for PMIDA's reaction with oxygen. environmentalgenome.org This difference allows for achieving high PMIDA conversion (97% to 99.5%) while minimizing the loss of glyphosate to by-products like AMPA. environmentalgenome.org Kinetic analysis using methods like Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the reaction progress and identify the optimal endpoint for maximizing yield. wipo.int
The following table details the effect of reaction pressure on glyphosate yield using a manganese salt catalyst. asianpubs.org
Table 3: Effect of Reaction Pressure on Glyphosate Yield Data extracted from a study investigating the catalytic oxidation of PMIDA. Reaction Conditions: 10 g PMIDA, 400 mL water, 0.04 mmol manganese salt catalyst, 80°C, 90 min.
| Entry | Pressure (MPa) | Solid Yield (%) | Solid Glyphosate Content (%) | Total Yield (%) | Source |
|---|---|---|---|---|---|
| 1 | 0.2 | 65.23 | 70.23 | 78.65 | asianpubs.org |
| 2 | 0.3 | 68.65 | 72.31 | 83.21 | asianpubs.org |
| 3 | 0.4 | 73.34 | 75.04 | 87.63 | asianpubs.org |
| 4 | 0.5 | 66.32 | 70.32 | 80.12 | asianpubs.org |
| 5 | 0.6 | 60.12 | 68.32 | 75.32 | asianpubs.org |
Factors Influencing Selectivity Towards Desired Products vs. Aminomethylphosphonic Acid (AMPA)
The selective oxidation of N-(phosphonomethyl)iminodiacetic acid to its desired product, N-(phosphonomethyl)glycine, is a nuanced process where the formation of aminomethylphosphonic acid (AMPA) as a byproduct presents a significant challenge. The generation of AMPA typically occurs through the over-oxidation of N-(phosphonomethyl)glycine. environmentalgenome.org Achieving high selectivity is therefore a balancing act between maximizing the conversion of the starting material and preventing the degradation of the product.
Several key factors have been identified as influential in dictating the selectivity of this catalytic reaction:
Catalyst Type and Properties: The choice of catalyst is fundamental to controlling selectivity. Transition metal salts, such as those of manganese and iron, have been shown to catalyze the oxidation of PMIDA. asianpubs.org Manganese salts, in particular, have demonstrated good activity and selectivity under specific conditions. asianpubs.org Activated carbon has also been employed as a catalyst and as a support for noble metals like palladium and platinum. researchgate.net The properties of the activated carbon surface are crucial; for instance, the presence of nitrogen-containing functional groups can significantly enhance the rate of the desired oxidation reaction. researchgate.net Conversely, thermal treatments that remove acidic sites on the carbon surface may also improve activity. researchgate.net Supported noble metal catalysts, such as palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are also effective, with Pd/C reported to be more active in certain studies. researchgate.net
Reaction Conditions: The conditions under which the reaction is conducted play a pivotal role in determining the product distribution. Highly oxidizing conditions and prolonged reaction times can lead to increased conversion of PMIDA but also favor the over-oxidation of the desired product to AMPA. environmentalgenome.org There is an inherent trade-off between achieving high conversion rates and maintaining high selectivity. environmentalgenome.org
Oxidant: While not extensively detailed in comparative studies, the choice of oxidant is a critical parameter. Common oxidants used in this process include molecular oxygen and hydrogen peroxide. The reactivity and concentration of the oxidant can influence the rate of both the primary reaction and the subsequent oxidation to AMPA.
pH of the Reaction Medium: The pH of the aqueous medium can influence the reaction. For instance, in a related process, the derivatization of glyphosate for analytical purposes is highly pH-dependent, with a significant increase in response observed as the pH is increased from 8 to 9.75. psu.edu While specific quantitative data on the effect of pH on the selectivity of PMIDA oxidation is limited in the reviewed literature, it is a critical parameter to control in aqueous catalytic reactions.
Microwave Irradiation: The application of microwave energy has been proposed as a method to enhance reaction rates and potentially improve selectivity. A patented method suggests that microwave-assisted catalytic oxidation can shorten reaction times and reduce the formation of byproducts. google.com
Optimization of Reaction Conditions for Enhanced Catalytic Efficiency
The optimization of reaction conditions is essential for maximizing the yield of the desired product and ensuring the economic viability of the catalytic process. Research has focused on fine-tuning parameters such as temperature, pressure, catalyst concentration, and reaction time.
Transition Metal Catalysis:
In a study utilizing a manganese salt as the catalyst for the oxidation of PMIDA, several parameters were optimized to achieve a high yield of N-phosphonomethylylycine. The optimal conditions were found to be a reaction temperature of 80 °C and a pressure of 0.4 MPa. asianpubs.org Increasing the temperature beyond this point led to a decrease in yield due to the formation of byproducts. asianpubs.org Similarly, pressures higher than 0.4 MPa also resulted in a reduced yield. asianpubs.org The amount of catalyst was also a critical factor, with the optimal molar ratio of manganese salt to PMIDA being 0.04:1. asianpubs.org
| Parameter | Condition | Solid Glyphosate Yield (%) | Solid Glyphosate Total Yield (%) |
|---|---|---|---|
| Temperature (°C) at 0.4 MPa | 70 | - | - |
| 80 | 73.34 | 87.63 | |
| 90 | - | Decreased | |
| Pressure (MPa) at 80 °C | 0.3 | - | - |
| 0.4 | - | Highest | |
| 0.5 | - | Decreased | |
| Catalyst Amount (mol ratio Mn:PMIDA) at 80 °C, 0.4 MPa | - | - | - |
| 0.04:1 | - | Highest | |
| 0.05:1 | - | Decreased |
Activated Carbon-Supported Noble Metal Catalysis:
Studies involving activated carbon-supported catalysts have also sought to optimize reaction conditions. When comparing Pd/C and Pt/C catalysts, Pd/C was found to be more active for the oxidation of PMIDA. researchgate.net The optimal amount of the Pd/C catalyst was determined to be 45 mol/m³ of PMIDA. researchgate.net
Microwave-Assisted Catalytic Oxidation:
A patented method for the preparation of glyphosate via the catalytic oxidation of PMIDA under microwave irradiation highlights another approach to process optimization. This method utilizes activated carbon as the catalyst and reports high yields and purities with significantly reduced reaction times. The optimized conditions from one of the examples in the patent are presented below.
| Parameter | Condition |
|---|---|
| Catalyst | Activated Carbon |
| Reaction Temperature | 75 °C |
| Pressure | 0.6 MPa |
| Microwave Frequency | 1000MHz - 10GHz |
| Oxidation Time | ~4-5 hours (until PMIDA content ≤ 1.0%) |
| Yield | 96.6% |
Environmental Fate, Transport, and Remediation of N Phosphonomethyl Iminodiacetic Acid Hydrate
Occurrence and Distribution of PMIDA Hydrate (B1144303) in Industrial Waste Streams
N-(Phosphonomethyl)iminodiacetic acid (PMIDA) is a principal raw material for producing glyphosate (B1671968). atamanchemicals.com Consequently, the industrial synthesis of glyphosate can generate substantial volumes of highly concentrated organic wastewater. jocpr.com This effluent is recognized as one of the more challenging industrial waste streams to manage. jocpr.com
The wastewater is characterized by high concentrations of PMIDA, significant salt content, and the presence of compounds that are not readily biodegradable. jocpr.com The release of PMIDA into the environment can occur from industrial use, specifically as an intermediate in the manufacturing of other chemical substances. atamanchemicals.com Its primary industrial application is as an intermediate for pesticides, but it also finds use in the rubber, electroplating, and dye industries. atamanchemicals.com The production processes for PMIDA itself, which often involve reacting an alkali metal salt of iminodiacetic acid with phosphorous acid and formaldehyde (B43269), contribute to the complexity of the waste stream. google.comgoogle.com
Environmental Transformation and Degradation Products of PMIDA Hydrate
The transformation of PMIDA hydrate in environmental and industrial settings is largely dictated by the chemical processes used in glyphosate synthesis, particularly oxidation.
During the synthesis of glyphosate, PMIDA is subjected to oxidation. atamanchemicals.com N-methylglyphosate has been identified as a by-product formed during this oxidation process. researchgate.net The reaction, often carried out with oxidants like hydrogen peroxide, is designed to convert PMIDA into N-(phosphonomethyl)glycine (glyphosate). researchgate.netgoogle.com However, side reactions can occur, leading to the formation of impurities such as N-methylglyphosate.
Besides N-methylglyphosate, the manufacturing process involving PMIDA oxidation can yield other minor products. The primary intended transformation product is glyphosate. researchgate.net Inefficient or incomplete oxidation reactions can also generate simpler molecules. Research has noted the formation of formaldehyde and formic acid as by-products during the catalytic oxidation of PMIDA. google.com These substances can, therefore, be present in the associated industrial wastewater streams alongside unreacted PMIDA and the final glyphosate product.
Advanced Remediation and Removal Technologies for N-(Phosphonomethyl)iminodiacetic Acid Hydrate from Aqueous Solutions
Given the characteristics of PMIDA-containing wastewater, several advanced technologies are employed for its treatment. Among the various methods, which include membrane filtration and evaporation crystallization, adsorption has emerged as a particularly effective technique. jocpr.com Adsorption is often favored for its high efficiency, economic viability, and for not producing secondary contamination. jocpr.comnih.gov
Adsorption is a well-developed method for treating industrial wastewater and has been successfully applied to remove PMIDA from aqueous solutions. jocpr.com The process involves using solid materials (adsorbents) that can bind PMIDA molecules to their surface, thus removing them from the water.
To effectively remove PMIDA from wastewater, novel adsorbent materials have been developed. One such material is a nanoscale hydrated aluminium oxide composite resin, designated AlD301. jocpr.com
Synthesis: The AlD301 composite resin is synthesized by incorporating nano-hydrated aluminium oxide into a weakly basic anion exchange resin (D301) which acts as a support structure. The preparation involves soaking the dry D301 resin in a mixed solution containing aluminum chloride (AlCl₃), hydrochloric acid (HCl), and sodium chloride (NaCl). jocpr.com
Characterization and Adsorption Performance: The adsorption behavior of the AlD301 composite resin for PMIDA has been studied by investigating the effects of several parameters, including pH, initial PMIDA concentration, contact time, and temperature. jocpr.com Research findings indicate that the adsorption process is well-described by the Freundlich isotherm model and follows second-order adsorption kinetics. jocpr.com The maximum adsorption capacity was achieved at a temperature of 303 K (30°C) with a contact time of approximately 2.5 hours. jocpr.com
Table 1: Adsorption Parameters for PMIDA on AlD301 Composite Resin
Table 2: Chemical Compounds Mentioned
Adsorption Processes for PMIDA Hydrate Removal
Adsorption Isotherm Modeling and Mechanistic Studies
The adsorption of N-(Phosphonomethyl)iminodiacetic acid (PMIDA) from aqueous solutions is a critical process for its removal from industrial wastewater. Understanding the equilibrium characteristics of this process is essential for designing efficient adsorption systems. Adsorption isotherms describe the relationship between the concentration of the adsorbate in the solution and the amount adsorbed onto the solid phase at a constant temperature. Several models are employed to analyze experimental data and elucidate the adsorption mechanism.
Commonly used isotherm models include the Langmuir, Freundlich, and Temkin models. jocpr.comnih.gov The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. nih.gov The Freundlich model, on the other hand, is an empirical equation that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. nih.gov The Temkin isotherm considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.
In a study investigating the adsorption of PMIDA onto a nanoscale hydrated aluminium oxide composite resin (AlD301), it was found that the experimental data fitted the Freundlich isotherm model well. jocpr.com This suggests that the adsorption process occurs on a heterogeneous surface. The study also considered the Langmuir and Temkin models for comparison. jocpr.com Another study on the adsorption of PMIDA on poly(4-vinylpyridine) utilized an Arrhenius temperature dependence to correlate the equilibrium adsorption data, indicating a temperature-dependent adsorption process. acs.org
The selection of the most appropriate isotherm model is typically based on the correlation coefficient (R²) and other statistical error functions. nih.govnih.gov A higher R² value generally indicates a better fit of the model to the experimental data. researchgate.net
Table 1: Adsorption Isotherm Models for PMIDA
| Isotherm Model | Equation | Parameters | Key Assumptions |
|---|---|---|---|
| Langmuir | qe = (qmax * KL * Ce) / (1 + KL * Ce) | qmax (maximum adsorption capacity), KL (Langmuir constant related to the energy of adsorption) | Monolayer adsorption on a homogeneous surface with a finite number of identical sites. |
| Freundlich | qe = KF * Ce^(1/n) | KF (Freundlich constant related to adsorption capacity), n (heterogeneity factor) | Adsorption on a heterogeneous surface; the model is empirical and not restricted to monolayer coverage. |
| Temkin | qe = (RT/b) * ln(A * Ce) | A (Temkin isotherm equilibrium binding constant), b (Temkin constant related to the heat of adsorption) | Considers indirect adsorbate-adsorbate interactions; heat of adsorption decreases linearly with coverage. |
Note: qe is the amount of solute adsorbed per unit weight of adsorbent at equilibrium, and Ce is the equilibrium concentration of the solute in the bulk solution.
Adsorption Kinetic Studies and Rate-Limiting Steps
The study of adsorption kinetics is crucial for understanding the rate of adsorbate uptake and identifying the rate-limiting step of the adsorption process. This information is vital for optimizing the design and operation of adsorption-based water treatment systems. Several kinetic models are used to analyze the experimental data, including the pseudo-first-order, pseudo-second-order, intraparticle diffusion, and Elovich models.
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent. researchgate.net In contrast, the pseudo-second-order model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.netyoutube.com The intraparticle diffusion model is used to identify if the diffusion of the adsorbate within the pores of the adsorbent is the rate-limiting step. The Elovich model is often applied to describe chemisorption on heterogeneous surfaces.
Research on the adsorption of PMIDA onto a nanoscale hydrated aluminium oxide composite resin (AlD301) demonstrated that the pseudo-second-order kinetic model provided the best fit for the experimental data. jocpr.com This indicates that the rate-limiting step in this particular system is likely chemisorption. The study also noted that the adsorption capacity increased rapidly in the initial stages and reached equilibrium in approximately 2.5 hours. jocpr.com The fact that the pseudo-second-order model fits well suggests that the adsorption rate is dependent on the adsorption capacity rather than the concentration of the adsorbate. youtube.com
The determination of the best-fit kinetic model is typically achieved by comparing the correlation coefficients (R²) obtained from linear or non-linear regression analysis of the experimental data. researchgate.netyoutube.com
Table 2: Adsorption Kinetic Models for PMIDA
| Kinetic Model | Linear Equation | Parameters | Applicability |
|---|---|---|---|
| Pseudo-First-Order | log(qe - qt) = log(qe) - (k1/2.303) * t | qe (adsorption capacity at equilibrium), qt (adsorption capacity at time t), k1 (rate constant) | Describes adsorption in the initial stages; assumes physisorption is rate-limiting. |
| Pseudo-Second-Order | t/qt = 1/(k2 * qe^2) + (1/qe) * t | k2 (rate constant) | Often indicates chemisorption as the rate-limiting step over a wide range of contact times. |
| Intraparticle Diffusion | qt = kid * t^(1/2) + C | kid (intraparticle diffusion rate constant), C (intercept related to boundary layer thickness) | Used to determine if pore diffusion controls the adsorption rate. |
| Elovich | qt = (1/β) * ln(αβ) + (1/β) * ln(t) | α (initial adsorption rate), β (desorption constant) | Describes chemisorption on highly heterogeneous surfaces. |
Note: The suitability of a model is determined by comparing the experimental qe with the calculated qe and the correlation coefficient (R²).
Membrane Filtration Systems for PMIDA Hydrate Separation
Membrane filtration is a pressure-driven separation process that has shown significant potential for the removal of organic pollutants, including PMIDA, from wastewater. mdpi.commdpi.com Technologies such as nanofiltration (NF) and reverse osmosis (RO) are particularly relevant due to their ability to reject small organic molecules. researchgate.netepa.gov
Nanofiltration operates based on both size exclusion and electrostatic interactions (Donnan effect). dtu.dk It is effective in separating low molecular weight solutes from inorganic salts, which is a common scenario in industrial effluents containing PMIDA. dtu.dk For instance, NF has been successfully used for the desalination and recovery of iminodiacetic acid (IDA), a compound structurally similar to PMIDA. dtu.dk Studies have shown that NF membranes can achieve high rejection rates for organic molecules while allowing the passage of certain salts, offering a route for both purification and recovery. rsc.org The performance of NF membranes is influenced by operating parameters such as pH, temperature, permeate flux, and the concentration of the solutes. dtu.dk
Reverse osmosis employs a much denser membrane compared to NF, allowing it to remove a wider range of dissolved solids, including ions and small organic molecules. simpurelife.comwatertechnologies.comculligan.comlivingwhole.com.au RO is highly effective at removing pesticides and other persistent organic pollutants from water, with removal efficiencies often exceeding 99%. simpurelife.comwatertechnologies.com The effectiveness of RO in removing a specific compound like PMIDA depends on the molecule's size, charge, and the properties of the RO membrane. livingwhole.com.au
While specific studies focusing exclusively on PMIDA hydrate separation using membrane filtration are not abundant, the principles and demonstrated effectiveness of NF and RO for similar compounds strongly suggest their applicability. The choice between NF and RO would depend on the specific treatment goals, such as the desired purity of the treated water and whether the recovery of PMIDA is intended.
Table 3: Comparison of Membrane Filtration Technologies for PMIDA Separation
| Technology | Principle of Separation | Typical Pore Size / MWCO | Advantages for PMIDA Separation | Considerations |
|---|---|---|---|---|
| Nanofiltration (NF) | Size exclusion and Donnan effect | ~1 nm / 200-1000 Da | Can separate PMIDA from monovalent salts; lower operating pressure than RO. | Performance is sensitive to pH and ionic strength of the wastewater. |
| Reverse Osmosis (RO) | Diffusion through a nonporous membrane | <1 nm / <100 Da | High rejection of PMIDA and other dissolved contaminants, producing high-quality permeate. | Higher energy consumption due to higher operating pressures; produces a concentrated reject stream. |
Evaporation Crystallization Techniques for PMIDA Hydrate Recovery
Evaporation crystallization is a thermal separation technique used for the recovery of dissolved solutes from a solution. This method involves evaporating a portion of the solvent to increase the solute concentration beyond its solubility limit, leading to the formation of crystals. This technique is particularly relevant in industrial processes where the recovery of a valuable intermediate like PMIDA is desired.
In the context of glyphosate production, where PMIDA is a key intermediate, evaporation crystallization is employed to separate glyphosate from the reaction mixture. google.com During this process, a purge stream is often necessary to prevent the accumulation of impurities, including unreacted PMIDA. google.com This indicates that by manipulating the process conditions, such as temperature, pressure, and concentration, it is possible to selectively crystallize and recover specific compounds.
The principle of evaporation crystallization relies on the differences in solubility of the various components in the solution. For PMIDA hydrate, the process would involve concentrating the aqueous solution containing PMIDA to a point of supersaturation, at which point PMIDA hydrate crystals will begin to form. The crystals can then be separated from the remaining liquid phase through filtration or centrifugation.
While detailed research articles focusing specifically on the optimization of evaporation crystallization for PMIDA hydrate recovery are scarce in publicly available literature, the fundamental principles of crystallization are well-established. The efficiency of the process would depend on factors such as the initial concentration of PMIDA, the presence of other solutes, the rate of evaporation, and the temperature profile during crystallization, which influences crystal size and purity.
Microelectrolysis Applications in PMIDA Hydrate Treatment
Microelectrolysis, particularly iron-carbon (Fe-C) micro-electrolysis, is an emerging advanced oxidation process used for the treatment of refractory organic wastewater. nih.govicm.edu.plresearchgate.net This technology involves the formation of numerous microscopic galvanic cells when iron and carbon particles are in contact in an acidic aqueous solution. The electrochemical reactions that occur lead to the degradation of persistent organic pollutants.
The fundamental mechanism of Fe-C micro-electrolysis involves the corrosion of iron (the anode) to produce ferrous ions (Fe²⁺) and the reduction of hydrogen ions on the surface of carbon (the cathode) to produce nascent hydrogen [H]. These products, along with the electric field generated, contribute to the degradation of organic compounds through several pathways, including reduction, coagulation, and oxidation via Fenton-like reactions if oxygen is present. nih.govresearchgate.net
Studies on the treatment of various industrial wastewaters containing persistent organic pollutants have demonstrated the effectiveness of Fe-C micro-electrolysis. nih.govresearchgate.net For instance, it has been successfully applied to treat wastewater containing phenols, dyes, and other recalcitrant organic compounds. nih.govicm.edu.pl The degradation of organophosphorus compounds, a class to which PMIDA belongs, has also been a subject of research in bioremediation and other advanced oxidation processes. researchgate.netnih.gov
The efficiency of the microelectrolysis process is influenced by several factors, including the initial pH of the wastewater, the mass ratio of iron to carbon (Fe/C), the reaction time, and aeration. nih.govicm.edu.pl Research has shown that acidic conditions (typically pH 2-4) are optimal for the process. nih.govicm.edu.pl The kinetics of degradation in Fe-C micro-electrolysis systems often follow pseudo-first-order kinetics. nih.gov
While direct studies on the application of microelectrolysis for PMIDA hydrate treatment are limited, the proven efficacy of this technology for degrading other persistent and structurally related organic pollutants suggests its high potential for PMIDA remediation.
Table 4: Key Parameters in Fe-C Microelectrolysis for Organic Pollutant Degradation
| Parameter | Typical Optimal Range | Influence on the Process |
|---|---|---|
| Initial pH | 2.0 - 5.0 | Affects the corrosion rate of iron and the formation of reactive species. Lower pH generally enhances the reaction rate. |
| Fe/C Mass Ratio | Varies (e.g., 1:1, 1.5:1, 1:2) | Influences the number of micro-galvanic cells and the surface area for reactions. The optimal ratio depends on the specific wastewater. |
| Reaction Time | 30 - 360 min | Longer reaction times generally lead to higher removal efficiency, but an optimal time exists beyond which the improvement is minimal. |
| Aeration | Can be applied | The presence of oxygen can lead to the formation of hydroxyl radicals through Fenton-like reactions, enhancing the oxidative degradation of pollutants. |
Analytical Methodologies for N Phosphonomethyl Iminodiacetic Acid Hydrate Research
Chromatographic Techniques for PMIDA Hydrate (B1144303) Separation and Quantification
Chromatographic methods are fundamental for separating PMIDA hydrate from reaction mixtures, which may contain starting materials, by-products, and other impurities. These techniques are essential for the accurate quantification of the compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of PMIDA hydrate. The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve effective separation and sensitive detection.
Method Development: Several HPLC methods have been developed for the analysis of PMIDA and related compounds. sielc.com A common approach involves using a C18 reversed-phase column. nih.gov For instance, one method specifies a DIKMA ODS-3 (250×4.5mm, 5μm) column for the analysis of PMIDA in mother liquor. patsnap.com Another approach utilizes a mixed-mode Obelisc N HILIC/ion-exchange column to separate PMIDA from glyphosate (B1671968) and other intermediates. sielc.com
The mobile phase composition is critical for achieving separation. A typical mobile phase consists of an aqueous buffer and an organic modifier. For PMIDA analysis, a phosphate (B84403) aqueous solution with a pH adjusted to between 2.0 and 5.0 is often used. patsnap.comgoogle.com One specific method employs 0.2% KH₂PO₄ with the pH adjusted to 2.0 using H₃PO₄. patsnap.com The flow rate is typically maintained between 0.6 and 1.5 mL/min. patsnap.comgoogle.com Detection is commonly performed using a UV detector, with a wavelength of 195 nm being effective for PMIDA. patsnap.com
Table 1: Example HPLC Method Parameters for PMIDA Analysis
| Parameter | Condition | Source(s) |
| Instrument | Shimadzu High Performance Liquid Chromatograph | patsnap.com |
| Column | DIKMA ODS-3, 250×4.5mm, 5μm | patsnap.com |
| Mobile Phase | 0.2% KH₂PO₄, pH adjusted to 2.0 with H₃PO₄ | patsnap.com |
| Flow Rate | 1.5 mL/min | patsnap.com |
| Detector | UV | patsnap.com |
| Wavelength | 195 nm | patsnap.com |
| Injection Volume | 20 μL | patsnap.com |
Method Validation: To ensure that an HPLC method provides reliable and accurate results, it must be validated. nih.gov Validation involves assessing several key parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing the chromatograms of blank solutions with those of standard solutions to ensure no interfering peaks are present at the retention time of the analyte. nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For related compounds, excellent linearity has been demonstrated with correlation coefficients (R²) of 0.999. nih.gov
Accuracy: The closeness of the test results to the true value. It is often determined by spike-recovery experiments, with acceptance criteria typically falling within 98-102%. nih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with acceptance criteria for intra-day and inter-day precision often being less than 2%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
Table 2: Key HPLC Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria | Source(s) |
| Specificity | Ability to differentiate and quantify the analyte among other components. | No interference at the analyte's retention time. | nih.gov |
| Linearity (R²) | Proportionality of signal to concentration. | ≥ 0.999 | nih.gov |
| Accuracy | Closeness of measured value to the true value. | 98-102% recovery | nih.gov |
| Precision (%RSD) | Agreement between repeated measurements. | ≤ 2.0% | |
| Robustness | Insensitivity to small changes in method parameters. | Consistent results with varied conditions. | nih.gov |
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of PMIDA hydrate, confirming its identity, and determining its purity.
Infrared (IR) Spectrometry for Structural Analysis and Quantification
Infrared (IR) spectrometry is a powerful technique for identifying functional groups and can be used for both qualitative and quantitative analysis of PMIDA hydrate. researchgate.net The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds.
For PMIDA, a characteristic absorption band is observed at 721 cm⁻¹, which can be used for its identification and quantification. researchgate.net In mixtures, this distinct peak allows for the determination of PMIDA in the presence of other compounds, such as its oxidation product, glyphosate, which has its own characteristic band at 1562 cm⁻¹. researchgate.net
For quantitative analysis, a correlation is established between the absorbance of the characteristic band and the concentration of the compound. researchgate.net This involves preparing a series of standard mixtures and creating a calibration curve. Research has shown that IR spectrometry provides results comparable to NMR for the quantification of PMIDA in reaction mixtures. researchgate.net
Table 3: Characteristic IR Absorption Bands for PMIDA Analysis
| Compound | Characteristic Wavenumber (cm⁻¹) | Vibrational Assignment | Source(s) |
| PMIDA | 721 | Characteristic band for identification | researchgate.net |
| Glyphosate | 1562 | C-N bond stretching vibration | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P) for Molecular Structure and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise molecular structure of organic compounds. mdpi.com For PMIDA hydrate, both proton (¹H) and phosphorus-31 (³¹P) NMR are highly informative.
¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule, allowing for the verification of the compound's carbon-hydrogen framework. The chemical shifts and coupling patterns can confirm the structure of the iminodiacetic acid and phosphonomethyl groups. researchgate.net Furthermore, ¹H NMR can be used to study the degree of hydration by detecting signals corresponding to the water molecule(s) present in the hydrated form. researchgate.net
³¹P NMR: As PMIDA is an organophosphorus compound, ³¹P NMR is an exceptionally useful and convenient technique for its analysis. scirp.org It provides a direct signal for the phosphorus atom, and the chemical shift is highly sensitive to the atom's chemical environment. This makes ³¹P NMR an excellent tool for assessing the purity of PMIDA hydrate and for identifying any phosphorus-containing impurities. scirp.org Studies have shown that NMR results are comparable to those from IR spectrometry for quantitative analysis. researchgate.net
Table 4: Reported NMR Data for PMIDA
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Source(s) |
| ¹H | 8.75 | triplet | 12.7 | researchgate.net |
| ¹H | 6.91 | triplet | 11.9 | researchgate.net |
| ³¹P | - | (Analysis mentioned) | - | researchgate.net |
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is most effectively used for the quantification of PMIDA hydrate when coupled with a separation technique like HPLC. patsnap.comgoogle.com While PMIDA does not possess a strong chromophore that would allow for simple and direct quantification in a complex mixture, an HPLC-UV system can accurately determine its concentration after it has been chromatographically isolated from other components. patsnap.com
As noted in the HPLC section, detection at a low wavelength, such as 195 nm, has been successfully used to quantify PMIDA. patsnap.com For compounds that lack a suitable chromophore, a pre-column derivatization step can be employed to attach a UV-active or fluorescent tag to the molecule, significantly enhancing detection sensitivity. uts.edu.aumdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within the top 1-10 nm of a material's surface. carleton.edu
For PMIDA hydrate, XPS can provide a quantitative elemental analysis of the surface, confirming the presence of carbon, nitrogen, oxygen, and phosphorus. carleton.edumdpi.com More importantly, high-resolution scans of the individual element peaks (e.g., C 1s, N 1s, O 1s, P 2p) can reveal information about the chemical bonding environment. nus.edu.sg Small shifts in the binding energies of the photoemitted electrons indicate different chemical states, allowing for the differentiation of, for example, carbon atoms in the carboxyl groups versus those in the methylene (B1212753) bridges. carleton.edu
A significant consideration when analyzing hydrated compounds with XPS is the ultra-high vacuum (UHV) conditions required for the measurement. cardiff.ac.uk These conditions will likely cause the dehydration of PMIDA hydrate. cardiff.ac.uk Therefore, the resulting spectrum may represent the anhydrous form of the compound rather than the hydrate itself. This limitation must be acknowledged when interpreting XPS data for this material.
Table 5: Potential Information from XPS Analysis of PMIDA
| Element | XPS Core Level | Potential Information | Source(s) |
| Oxygen | O 1s | Differentiate between P=O, C=O, and C-O-H environments. | carleton.edunus.edu.sg |
| Nitrogen | N 1s | Determine the chemical state of the tertiary amine nitrogen. | carleton.edunus.edu.sg |
| Carbon | C 1s | Differentiate between carboxyl (-COOH) and methylene (-CH₂-) carbons. | carleton.edunus.edu.sg |
| Phosphorus | P 2p | Confirm the oxidation state and chemical environment of the phosphonate (B1237965) group. | scirp.orgcarleton.edu |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a molecule, providing insights into its chemical structure and bonding. For N-(Phosphonomethyl)iminodiacetic acid hydrate, the Raman spectrum would exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups: the phosphonic acid group, the tertiary amine (imino group), and the carboxylic acid groups.
While a specific, publicly available Raman spectrum for N-(Phosphonomethyl)iminodiacetic acid hydrate is not readily found, the expected vibrational modes can be predicted based on the known frequencies for its constituent functional groups. These vibrations provide a unique spectral signature for the molecule.
Expected Raman Peaks for N-(Phosphonomethyl)iminodiacetic Acid Hydrate
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Phosphonic Acid (P-O-H) | P=O stretching | ~1250 - 1300 |
| P-OH stretching | ~900 - 1050 | |
| O-P-O bending | ~450 - 600 | |
| Carboxylic Acid (C=O)OH | C=O stretching | ~1640 - 1680 (dimer), ~1700 - 1730 (monomer) ias.ac.in |
| C-O stretching | ~1200 - 1320 spectroscopyonline.com | |
| O-H in-plane bending | ~1400 - 1440 | |
| O-H out-of-plane bending | ~900 - 960 spectroscopyonline.com | |
| Tertiary Amine (C-N) | C-N stretching | ~1020 - 1250 (often weak) spectroscopyonline.com |
| Methylene (CH₂) | CH₂ stretching | ~2850 - 2960 |
| CH₂ bending (scissoring) | ~1440 - 1480 | |
| Water of Hydration (H₂O) | O-H stretching | Broad band ~3200 - 3600 |
The presence of water of hydration would be confirmed by a broad band in the O-H stretching region. researchgate.net The precise peak positions and intensities are sensitive to the molecular environment, including intermolecular hydrogen bonding, which is expected to be significant in the crystalline hydrate structure. The study of these vibrational modes can be used for qualitative identification and potentially for quantitative analysis in mixtures. For instance, in the synthesis of glyphosate from N-(Phosphonomethyl)iminodiacetic acid, vibrational spectroscopy can be a valuable tool for monitoring the conversion process.
Thermal Analysis Techniques for Decomposition and Hydration Studies
Thermal analysis techniques are crucial for understanding the thermal stability and hydration properties of N-(Phosphonomethyl)iminodiacetic acid hydrate. These methods measure changes in the physical and chemical properties of a material as a function of temperature.
Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. wikipedia.org For N-(Phosphonomethyl)iminodiacetic acid hydrate, a TGA experiment would provide critical information about its dehydration and thermal decomposition.
A typical TGA curve for a hydrated organic compound shows distinct mass loss steps. researchgate.netmt.comlibretexts.orgresearchgate.net The initial mass loss, occurring at lower temperatures (typically below 150 °C), corresponds to the loss of water of hydration. researchgate.nethitachi-hightech.com The stoichiometry of the hydrate can be determined from the percentage of mass lost in this step. Following dehydration, a further mass loss at higher temperatures indicates the decomposition of the anhydrous compound. For N-(Phosphonomethyl)iminodiacetic acid, decomposition is reported to occur at approximately 215 °C. nih.govcatalysis.blog
Expected TGA Profile for N-(Phosphonomethyl)iminodiacetic Acid Hydrate
| Temperature Range | Event | Expected Mass Loss (%) |
| ~ 50 - 150 °C | Dehydration (Loss of H₂O) | ~7.3% (for a monohydrate) |
| > 200 °C | Decomposition of the anhydrous compound | Significant and complex mass loss |
The exact temperatures for these events can be influenced by factors such as the heating rate and the atmosphere (e.g., inert or oxidative). The TGA data is essential for determining the operational limits of the compound and for understanding its storage stability.
Quantitative Temperature Programmed Desorption (TPD) for Surface Adsorbates
Temperature Programmed Desorption (TPD) is a surface-sensitive technique used to study the desorption of molecules from a solid surface as the temperature is increased. catalysis.bloghidenanalytical.comyoutube.comunt.edu In a TPD experiment, a sample is first dosed with a gas or vapor, and then heated in a controlled manner, while a detector (typically a mass spectrometer) monitors the desorbed species. hidenanalytical.com
Information Obtainable from TPD of N-(Phosphonomethyl)iminodiacetic Acid Hydrate
| Parameter | Information Provided |
| Desorption Peak Temperature | Strength of the adsorbate-surface bond (desorption activation energy). catalysis.blog |
| Peak Area | Amount of adsorbed species (surface coverage). catalysis.blog |
| Peak Shape and Number | Presence of different binding sites on the surface. |
This information is valuable for applications where surface interactions play a key role, such as in catalysis, separation processes, or sensor development.
Microscopic and Nanoscale Characterization
Microscopic techniques are indispensable for visualizing the morphology, size, and surface features of solid materials like N-(Phosphonomethyl)iminodiacetic acid hydrate.
Transmission Electron Microscopy (TEM) for Morphology and Size
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure and morphology of materials at the nanoscale. nih.govicdd.comcore.ac.uklu.sewhiterose.ac.uk For crystalline materials like N-(Phosphonomethyl)iminodiacetic acid hydrate, TEM can be used to determine the size and shape of individual crystals, as well as to identify crystal defects and lattice structures.
Imaging of organic crystals with TEM can be challenging due to their sensitivity to the high-energy electron beam, which can cause radiation damage. nih.govcore.ac.ukwhiterose.ac.uk Therefore, low-dose imaging techniques and cryogenic cooling are often employed to minimize sample damage.
Potential TEM Analysis of N-(Phosphonomethyl)iminodiacetic Acid Hydrate
| Parameter | Information Revealed |
| Crystal Morphology | Detailed shape and faceting of individual crystals. |
| Particle Size Distribution | Statistical analysis of the size of the crystals. |
| Crystalline Structure | Electron diffraction patterns can reveal the crystal lattice parameters. icdd.com |
| Defects | Visualization of dislocations, stacking faults, and other crystalline imperfections. |
Scanning Electron Microscopy (SEM) for Surface Topography
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. atascientific.com.auyoutube.comnih.gov An SEM scans a focused beam of electrons over the sample surface, and the resulting signals (secondary electrons, backscattered electrons) are used to create an image. This technique provides a three-dimensional appearance of the sample's surface.
Expected SEM Analysis of N-(Phosphonomethyl)iminodiacetic Acid Hydrate
| Characteristic | Description |
| Crystal Habit | Visualization of the external shape of the crystals (e.g., prismatic, tabular, acicular). |
| Surface Features | Imaging of surface steps, etch pits, and other topographical details. |
| Agglomeration | Assessment of the degree to which individual crystals are clumped together. |
| Size and Shape Uniformity | Evaluation of the consistency of the crystal population. |
Dynamic Light Scattering (DLS) for Hydrodynamic Size and Colloidal Stability
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for determining the size distribution of submicron particles and molecules in a liquid medium. usp.orgnih.gov This method is particularly valuable for assessing the hydrodynamic size and colloidal stability of particulate systems. nih.govresearchgate.net The fundamental principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations arise from the Brownian motion of the particles in suspension; smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. usp.org
The diffusion coefficient (D) of the particles is determined from the analysis of these intensity fluctuations. The hydrodynamic diameter (dн) is then calculated using the Stokes-Einstein equation: usp.org
dн = kT / 3πηD
Where:
k is the Boltzmann constant
T is the absolute temperature
η is the viscosity of the solvent
For N-(Phosphonomethyl)iminodiacetic acid hydrate (PMIDA hydrate) systems, DLS can be a powerful tool to monitor aggregation phenomena and assess the stability of its colloidal dispersions. The technique provides the average hydrodynamic diameter and the polydispersity index (PDI), a measure of the broadness of the size distribution. usp.org A low PDI value generally indicates a monodisperse and stable colloidal system.
The colloidal stability of PMIDA hydrate dispersions is a critical parameter in various applications, such as in the synthesis of other compounds where it acts as an intermediate. researchgate.net DLS, in conjunction with zeta potential measurements, can provide comprehensive insights into the stability of these systems. Zeta potential measures the surface charge of the particles, which is a key factor in electrostatic stabilization. researchgate.net
Table 1: Key Parameters Obtainable from DLS Analysis
| Parameter | Description | Significance for PMIDA Hydrate Systems |
|---|---|---|
| Hydrodynamic Diameter (dн) | The diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured. usp.org | Provides information on the size of PMIDA hydrate particles or aggregates in solution. |
| Polydispersity Index (PDI) | A dimensionless measure of the heterogeneity of particle sizes in a sample. usp.org | Indicates the uniformity of the PMIDA hydrate particle size distribution. |
| Zeta Potential (ζ) | A measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. researchgate.net | Helps in assessing the colloidal stability of PMIDA hydrate dispersions. |
This table is generated based on the general capabilities of DLS and its applicability to colloidal systems.
Electrochemical Analysis Methods for PMIDA Hydrate Systems
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of various chemical species. While direct electrochemical analysis of N-(Phosphonomethyl)iminodiacetic acid hydrate may be challenging due to its potential lack of electroactivity at accessible potentials, indirect methods can be employed. sciepub.com The electrochemical behavior of glyphosate, a structurally related compound, has been investigated, providing insights into potential analytical strategies for PMIDA hydrate. sciepub.com
One promising approach involves the use of chemically modified electrodes. For instance, the electrochemical determination of glyphosate has been achieved by electrodepositing copper onto a carbon electrode. sciepub.com The principle relies on the formation of a complex between the copper on the electrode surface and the analyte. The formation of this complex alters the electrochemical response of the copper, leading to a change in the measured current that is proportional to the analyte concentration. sciepub.com A similar strategy could potentially be adapted for the detection of PMIDA hydrate, given its structural similarities to glyphosate and its ability to form metal complexes.
Another potential electrochemical technique is potentiometry with ion-selective electrodes (ISEs). Although no specific ISE for PMIDA hydrate is reported, the development of such an electrode could be explored based on a suitable ionophore that can selectively bind to the PMIDA molecule.
Table 2: Potential Electrochemical Methods for PMIDA Hydrate Analysis
| Method | Principle | Potential Application to PMIDA Hydrate |
|---|---|---|
| Voltammetry with Chemically Modified Electrodes | The analyte interacts with a modifier on the electrode surface (e.g., a metal), causing a measurable change in the voltammetric signal. sciepub.com | A copper-modified electrode could potentially be used to detect PMIDA hydrate through complexation, similar to methods developed for glyphosate. sciepub.com |
| Potentiometry with Ion-Selective Electrodes (ISEs) | An ISE develops a potential that is proportional to the logarithm of the activity of a specific ion in solution. | Development of an ISE with an ionophore selective for the PMIDA molecule could enable its direct potentiometric determination. |
This table outlines potential electrochemical methods for PMIDA hydrate based on existing methodologies for similar compounds.
Quantitative Determination of PMIDA Hydrate in Complex Reaction Mixtures and Environmental Samples
The accurate quantification of N-(Phosphonomethyl)iminodiacetic acid hydrate in complex matrices, such as reaction mixtures from chemical syntheses or environmental samples, is crucial for process control and environmental monitoring. researchgate.net Various analytical techniques can be employed for this purpose, with chromatographic and spectroscopic methods being the most common.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile compounds. For the analysis of PMIDA hydrate and related compounds like glyphosate, HILIC (Hydrophilic Interaction Liquid Chromatography) and ion-exchange chromatography are effective separation modes. sielc.com These methods allow for the separation of PMIDA from its precursors, by-products, and degradation products in complex mixtures. sielc.com Detection can be achieved using various detectors, including mass spectrometry (LC/MS), evaporative light scattering detection (ELSD), or UV detection after appropriate derivatization. sielc.com
Infrared (IR) spectroscopy has also been demonstrated as a viable method for the quantitative determination of glyphosate in the presence of PMIDA during its synthesis. researchgate.net This method relies on the identification of characteristic absorption bands in the IR spectrum for each compound. By measuring the absorbance at these specific wavenumbers, the concentration of each component in a mixture can be determined. researchgate.net This approach offers a potentially rapid and non-destructive method for quality control in industrial processes. researchgate.net
Table 3: Comparison of Analytical Methods for Quantitative Determination of PMIDA Hydrate
| Method | Principle | Advantages | Limitations |
|---|---|---|---|
| HPLC with MS or other detectors | Separation based on partitioning between a stationary and a mobile phase, followed by detection. sielc.com | High selectivity and sensitivity, applicable to a wide range of matrices. sielc.com | Can be time-consuming and requires specialized equipment. sielc.com |
| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by the sample at specific wavelengths corresponding to molecular vibrations. researchgate.net | Rapid, non-destructive, and can be used for in-line process monitoring. researchgate.net | Lower sensitivity compared to chromatographic methods, potential for spectral overlap in complex mixtures. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and quantity of molecules. researchgate.net | Provides structural information in addition to quantification, can be a primary method of measurement. researchgate.net | Lower sensitivity than HPLC, requires expensive instrumentation. |
This table is compiled from information on the analysis of PMIDA and related compounds.
Advanced Materials Science and Engineering Applications of N Phosphonomethyl Iminodiacetic Acid Hydrate
N-(Phosphonomethyl)iminodiacetic Acid Hydrate (B1144303) in Nanomaterial Functionalization and Composite Synthesis
The functionalization of nanomaterials is a critical step in tailoring their properties for specific applications. PMIDA hydrate has emerged as a key component in this process, particularly in the surface modification of nanoparticles to improve their stability, facilitate further reactions, and create novel composite materials.
Surface Modification of Magnetic Nanoparticles (MNPs) with PMIDA Hydrate
Magnetic nanoparticles, particularly those made of iron oxides like magnetite (Fe3O4), are of great interest for biomedical applications such as magnetic resonance imaging (MRI) and drug delivery. However, their tendency to agglomerate and their limited biocompatibility necessitate surface modification. PMIDA hydrate has proven to be an effective surface modifier for Fe3O4 MNPs.
The interaction between PMIDA hydrate and the surface of Fe3O4 magnetic nanoparticles has been the subject of comprehensive studies to understand the bonding mechanism. Research suggests a new scheme for the tridentate bonding of the phosphonomethyl derivative with the iron atoms on the MNP surface. nih.gov This proposed mechanism involves unequal P-O-Fe bonds, indicating a strong and stable interaction. nih.gov
X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) have been instrumental in elucidating this bonding. XPS analysis of PMIDA-modified Fe3O4 MNPs reveals a shift in the O 1s binding energy, which is attributed to the formation of P-O-Fe and P=O···Fe bonds. urfu.ru This provides direct evidence of the chemical interaction between the phosphonic acid group of PMIDA and the iron oxide surface. FTIR spectra of PMIDA-modified MNPs show a significant decrease in the intensity of the band at 3440 cm⁻¹, which is indicative of the conjugation of the phosphonic acid group onto the CoO NP surface. researchgate.net
| Analytical Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Shift in O 1s binding energy (to 531.58 eV) | Formation of P-O-Fe and P=O···Fe bonds | urfu.ru |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Significant decrease in the intensity of the band at 3440 cm⁻¹ | Conjugation of the phosphonic acid group onto the nanoparticle surface | researchgate.net |
| FTIR | Appearance of significant bands at 1050 cm⁻¹ and 1750 cm⁻¹ | Confirmation of M-O-P and P=O bonds, respectively | researchgate.net |
A critical challenge in the application of MNPs is their tendency to aggregate in aqueous solutions, which can lead to a loss of their unique magnetic properties and limit their utility. PMIDA hydrate plays a crucial role in stabilizing aqueous colloidal solutions of Fe3O4 MNPs. researchgate.net The strong tridentate bonding of PMIDA to the MNP surface creates a stable coating that prevents agglomeration. nih.gov
The modification of MNPs with PMIDA results in good colloidal stability over a range of concentrations (0.1-2.8 mg/mL) and pH values. researchgate.net This stability is attributed to the formation of a monomolecular layer of PMIDA on the surface of the MNPs. nih.gov The carboxyl and phosphonate (B1237965) groups of PMIDA provide a hydrophilic surface, enhancing the dispersibility of the nanoparticles in water. The stability of these colloidal solutions is essential for their use in biomedical applications, where they need to remain dispersed in physiological environments. researchgate.net
| Parameter | Value/Observation | Significance | Reference |
|---|---|---|---|
| Colloidal Stability (Concentration) | Stable at 0.1-2.8 mg/mL | Maintains dispersion in a relevant concentration range for applications. | researchgate.net |
| Zeta Potential | Shifts from -35.3 mV to +29.9 mV after aminosilanization | Indicates successful surface functionalization and influences colloidal stability. | researchgate.net |
| Hydrodynamic Size | Dependent on concentration and pH | A key parameter for in vivo applications, affecting circulation time and biodistribution. | nih.gov |
To further enhance the stability, biocompatibility, and functionality of MNPs, a silica (B1680970) (SiO2) shell is often coated onto their surface. The use of PMIDA as a stabilizing agent prior to silanization has been shown to significantly improve the quality of the silica coating. nih.gov The presence of PMIDA on the MNP surface promotes an increased content of the SiO2 phase in the resulting Fe3O4@SiO2 nanocomposites compared to those prepared without PMIDA. nih.gov
Characterization using transmission electron microscopy (TEM) reveals that MNPs stabilized with PMIDA form a more pronounced and uniform silica shell. nih.gov For instance, Fe3O4@SiO2 nanocomposites prepared with PMIDA show core-shell structures with MNP cores of about 10 nm and a silica shell thickness ranging from 3.5 to 5.5 nm. nih.gov In contrast, MNPs without PMIDA stabilization tend to form agglomerates with a less defined silica coating. nih.gov Energy-dispersive X-ray (EDX) analysis confirms the increased silicon content in the PMIDA-assisted composites. nih.gov This improved silica coating provides a versatile platform for further functionalization, for example, with amino groups for peptide immobilization. researchgate.net
| Characterization Technique | Observation | Significance | Reference |
|---|---|---|---|
| Transmission Electron Microscopy (TEM) | Pronounced SiO2 shell (3.5-5.5 nm thick) around MNP cores (10 nm) | Demonstrates the effectiveness of PMIDA in forming uniform core-shell structures. | nih.gov |
| Energy-Dispersive X-ray (EDX) Spectroscopy | Increased silicon content in PMIDA-assisted composites | Quantitatively confirms the enhanced silica coating. | nih.gov |
| Dynamic Light Scattering (DLS) | Average hydrodynamic sizes of 117 nm, 180 nm, and 234 nm for increasing TEOS amounts | Indicates control over the final particle size of the composite. | nih.gov |
Conjugation of PMIDA Hydrate with Cobalt Oxide Nanoparticles
The application of PMIDA hydrate extends beyond iron oxide nanoparticles to other metal oxides, such as cobalt oxide (CoO) nanoparticles. PMIDA is used as a coupling agent to functionalize the surface of CoO nanoparticles, creating a platform for further bio-conjugation. nih.gov The conjugation of PMIDA with CoO nanoparticles is confirmed through FTIR spectroscopy, which shows a significant decrease in the intensity of the hydroxyl group band on the nanoparticle surface and the appearance of bands corresponding to M-O-P and P=O bonds. researchgate.net
These PMIDA-coated CoO nanoparticles (PMIDA-CoO) can be further modified, for example, by attaching folic acid to create a biocompatible vehicle for targeted drug delivery. nih.gov While PMIDA-CoO nanoparticles are insoluble in water, subsequent functionalization can render them water-soluble, which is advantageous for biomedical applications. nih.gov Characterization by dynamic light scattering (DLS) and scanning electron microscopy (SEM) is used to determine the size and morphology of these conjugated nanoparticles. nih.gov
Role of N-(Phosphonomethyl)iminodiacetic Acid Hydrate in Molecular Imprinting Technologies
Molecular imprinting is a technique used to create synthetic receptors with high selectivity for a specific target molecule. N-(Phosphonomethyl)iminodiacetic acid hydrate has been utilized as a functional monomer and a template molecule in the development of molecularly imprinted polymers (MIPs), particularly for the detection of glyphosate (B1671968). nih.gov
In one study, cross-linked melamine-imprinted monoliths targeting glyphosate were synthesized using PMIDA as a template. nih.gov The resulting MIPs exhibited selective binding sites for glyphosate in an aqueous medium. nih.gov The binding capacity for glyphosate on the PMIDA-imprinted polymer was approximately 17 μmol/m², significantly higher than the non-imprinted polymer (NIP), which had a binding capacity of about 7.0 μmol/m². nih.gov This demonstrates the effectiveness of PMIDA in creating "memory pockets" within the polymer matrix that are complementary to the glyphosate molecule in terms of size, shape, and chemical functionality. nih.gov Spectroscopic investigations suggest that the selective binding is due to a combination of hydrogen bonding and electrostatic interactions. nih.gov
| Polymer | Binding Capacity for Glyphosate (μmol/m²) | Imprinting Factor | Reference |
|---|---|---|---|
| PMIDA-Imprinted Polymer (MIP) | ~17 | 2.5 | nih.gov |
| Non-Imprinted Polymer (NIP) | ~7.0 | - | nih.gov |
Application of PMIDA Hydrate as a Template in Molecularly Imprinted Polymers (MIPs)
N-(Phosphonomethyl)iminodiacetic acid hydrate (PMIDA hydrate) has been effectively utilized as a template molecule in the synthesis of molecularly imprinted polymers (MIPs). This application is particularly notable in the development of selective recognition materials for analytes with similar structural motifs, such as the herbicide glyphosate. The structural analogy between PMIDA and glyphosate, specifically the presence and spatial arrangement of phosphonate and carboxylate groups, makes PMIDA an excellent candidate for creating precisely shaped and functionalized cavities within a polymer matrix. nih.gov
The synthesis of these specialized MIPs often involves a cryopolymerization approach. In a documented example, cross-linked melamine-formaldehyde scaffolds were used to create monolithic MIPs. nih.gov The process entails dissolving PMIDA hydrate, the template, in a porogen solution, which is then mixed with a precondensate of melamine (B1676169) and formaldehyde (B43269). The polymerization is initiated at sub-zero temperatures, for instance, -20°C, and allowed to proceed over several days to form the cross-linked polymer monolith. nih.gov In some preparations, formic acid is added as a catalyst to facilitate the polymerization process. nih.gov
Following polymerization, the crucial step is the removal of the PMIDA hydrate template from the polymer matrix. This creates "memory pockets" or specific binding sites that are complementary in size, shape, and chemical functionality to the template molecule. nih.gov The resulting MIP, imprinted with PMIDA, demonstrates a high affinity and selectivity for the target analyte, glyphosate, even in complex aqueous environments. nih.gov
Research has shown that MIPs synthesized using PMIDA as a template exhibit significantly enhanced binding capacities compared to non-imprinted polymers (NIPs), which are prepared using the same procedure but without the template molecule. For instance, a PMIDA-templated MIP was found to have a binding capacity for glyphosate of approximately 17 μmol/m², a notable increase from the approximately 7.0 μmol/m² capacity of the corresponding NIP. nih.gov This highlights the effectiveness of the molecular imprinting process with PMIDA hydrate in generating selective binding sites.
The performance of these PMIDA-templated MIPs has been quantified through various parameters, including binding capacities and imprinting factors. The imprinting factor (IF) is a measure of the selectivity of the MIP, calculated as the ratio of the binding capacity of the MIP to that of the NIP. A study reported an imprinting factor of 2.5 for a PMIDA-imprinted polymer, indicating a significant enhancement in selective binding for the target analyte, glyphosate. nih.gov
Table 1: Binding Properties of PMIDA-Templated Molecularly Imprinted Polymer for Glyphosate
| Polymer Type | Template | Target Analyte | Binding Capacity (μmol/m²) | Imprinting Factor (IF) |
|---|---|---|---|---|
| M-PMIDA0 | PMIDA | Glyphosate | ~17 | 2.5 |
| NIP | None | Glyphosate | ~7.0 | - |
Data sourced from a study on melamine-based molecularly imprinted monoliths. nih.gov
Investigation of Binding Mechanisms in PMIDA Hydrate-Templated MIPs
The selective recognition capabilities of molecularly imprinted polymers (MIPs) templated with N-(Phosphonomethyl)iminodiacetic acid (PMIDA) hydrate stem from a combination of specific intermolecular interactions between the target analyte and the functional groups within the imprinted cavities. Spectroscopic investigations have been instrumental in elucidating these binding mechanisms. nih.gov
The structural similarity between PMIDA and target analytes like glyphosate is fundamental to the imprinting process. PMIDA possesses one phosphonate group and two carboxylate groups, with intermolecular distances and torsion angles that mimic those in glyphosate. nih.gov During polymerization, functional monomers, such as melamine, arrange themselves around the PMIDA template, forming a pre-polymerization complex stabilized by non-covalent interactions.
Spectroscopic analyses, including Fourier transform infrared (FTIR) and 1H nuclear magnetic resonance (NMR) spectroscopy, have revealed that the "memory pockets" created by the PMIDA template in a melamine-formaldehyde scaffold involve a combination of hydrogen bonding and electrostatic interactions. nih.gov The melamine monomer, with its multiple N-H groups and the triazine ring, plays a crucial role in these interactions.
The binding mechanism is understood to be a synergistic effect of:
Hydrogen Bonding: The N-H and O-H moieties present in the cross-linked melamine-formaldehyde polymer act as hydrogen bond donors, interacting with the phosphonate and carboxylate groups of the target analyte. nih.gov
Electrostatic Interactions: The electron-rich triazine ring of the melamine units contributes to electrostatic interactions with the charged groups of the analyte. nih.gov
Q & A
Q. What are the critical steps in synthesizing phosphonomethyl iminodiacetic acid (PMIDA) via the Kabachnik-Fields reaction?
The synthesis involves a two-step process:
- Step 1 : Phosphonomethylation of iminodiacetic acid (IDA) using hydrolyzed PCl₃ (as H₃PO₃) and formaldehyde under aqueous conditions. This forms PMIDA as a solid intermediate .
- Step 2 : Isolation of PMIDA via crystallization, typically achieved by adjusting pH and temperature. Reaction optimization includes controlling molar ratios (e.g., H₃PO₃:formaldehyde:IDA ≈ 1:1:1) and maintaining temperatures below 80°C to minimize side reactions .
Q. How can solubility data for PMIDA in binary solvent systems inform purification protocols?
Solubility studies in ethanol-water mixtures (e.g., 288.2–328.2 K) reveal temperature-dependent behavior. For example, solubility increases with ethanol content up to 60% (v/v), peaking at ~313 K. Researchers can use this to design recrystallization protocols by selecting solvent ratios and cooling rates to maximize yield .
Q. What analytical techniques are recommended for characterizing PMIDA purity and structure?
- X-ray Diffraction (XRD) : Confirms crystalline structure and phase purity .
- NMR Spectroscopy : ¹H/³¹P NMR identifies functional groups (e.g., phosphonomethyl and carboxylate moieties) .
- HPLC : Quantifies purity (≥97%) and detects impurities like unreacted IDA or formaldehyde adducts .
Q. What safety precautions are essential when handling PMIDA in the lab?
- Storage : Keep in a cool, dry, ventilated area away from strong oxidizers/bases .
- PPE : Use nitrile gloves, safety goggles, and respiratory protection if dust generation is likely .
- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How do reaction kinetics and catalytic mechanisms influence PMIDA synthesis efficiency?
The Kabachnik-Fields reaction follows pseudo-Mannich condensation kinetics, where the rate is pH-dependent (optimal pH 2–3). Catalysts like HCl or H₂SO₄ accelerate imine formation, but excess acid degrades formaldehyde. Advanced studies use in situ FTIR to monitor intermediate formation and optimize catalyst loading (e.g., 0.5–1.0 mol% H₂SO₄) .
Q. What role does PMIDA play in functionalizing nanoparticles for biomedical applications?
PMIDA’s phosphonate groups enable stable coordination with metal oxides (e.g., NaYF₄:Er/Yb upconversion nanoparticles). Surface functionalization enhances colloidal stability in aqueous media and reduces cytotoxicity. Methodology:
Q. How can contradictions in reported physical properties (e.g., solubility, melting point) be resolved?
Discrepancies arise from polymorphic forms or hydration states. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
